molecular formula C12H10F2N2O2 B11820675 Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Cat. No.: B11820675
M. Wt: 252.22 g/mol
InChI Key: WEYNZBYZZUOMCZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate, with the molecular formula C12H10F2N2O2 and a molecular weight of 252.22 g/mol, is a specialized chemical building block of significant interest in agrochemical research and development . This compound is a key synthetic intermediate for the creation of novel fungicidal agents. Recent patent literature identifies structurally related enoate derivatives as active components in advanced fungicidal compositions designed to control phytopathogenic diseases in agriculture . These compositions often combine multiple active ingredients with different modes of action to enhance efficacy and manage resistance, suggesting this compound's utility in developing new crop protection solutions with an advantageous spectrum of activity . Researchers value this prop-2-enoate derivative for its potential to yield compounds that protect useful plants against diseases caused by fungi. As with all fine chemicals, proper handling procedures should be observed. This product is intended For Research Use Only and is strictly not for medicinal, household, or other personal use.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3

InChI Key

WEYNZBYZZUOMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Chemical Structure Analysis and Characterization of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Medicinal Chemistry Significance

In the landscape of modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the precise assembly of highly functionalized intermediates. Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (also systematically known as ethyl 2-cyano-3-(2,5-difluoroanilino)acrylate) is a pivotal "push-pull" enamine intermediate. It serves as the direct precursor for the synthesis of 5,8-difluoro-4-hydroxyquinoline-3-carbonitriles via the thermal Gould-Jacobs cyclization[1].

This specific fluorinated quinoline core is a privileged pharmacophore, forming the backbone of numerous broad-spectrum fluoroquinolone antibiotics, antimalarial agents targeting the Plasmodium falciparum bc1 complex[2], and highly selective kinase inhibitors. In this technical guide, we dissect the mechanistic synthesis, stereochemical logic, and spectroscopic causality of this critical intermediate, providing a self-validating protocol for its isolation.

Mechanistic Synthesis & Atom-Economical Assembly

The synthesis of ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate is achieved through a highly efficient, atom-economical condensation between 2,5-difluoroaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA)[1][3].

The Causality of the Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-deficient alkene of EMCA, activated by both the cyano and ester groups, acts as a potent electrophile. The primary amine of 2,5-difluoroaniline attacks the ethoxymethylene carbon, forming a transient zwitterionic tetrahedral intermediate. A subsequent proton shift and the thermodynamically driven elimination of ethanol yield the highly conjugated target enamine.

Mechanism N1 2,5-Difluoroaniline (Nucleophile) N3 Zwitterionic Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Ethyl (ethoxymethylene)cyanoacetate (Electrophile) N2->N3 N4 Proton Transfer & Conformational Shift N3->N4 H+ Shift N5 Ethyl 2-cyano-3-(2,5- difluoroanilino)prop-2-enoate N4->N5 -EtOH Elimination N6 Ethanol (Leaving Group) N4->N6

Caption: Nucleophilic addition-elimination mechanism forming the enamine target.

Conformational Analysis & Stereochemical Logic

While the condensation of anilines with EMCA can theoretically yield a mixture of E and Z isomers[4], the Z-isomer is overwhelmingly favored and acts as a thermodynamic sink. Understanding this stereochemical preference is critical, as it dictates the spatial arrangement required for downstream cyclization.

  • Intramolecular Hydrogen Bonding: The Z-geometry places the N-H proton in close proximity to the ester carbonyl oxygen, forming a highly stable 6-membered pseudoring.

  • Steric Relief: The E-isomer forces the bulky 2,5-difluoroaryl ring into a severe steric clash with the ethyl ester moiety.

  • Electronic Coplanarity: The hydrogen bond locks the molecule into a rigid, planar conformation. This maximizes the orbital overlap of the nitrogen lone pair with the

    
    -system of the double bond and the electron-withdrawing cyano group, creating a powerful "push-pull" resonance system.
    

Conformation Z Z-Isomer (Thermodynamically Favored) H Intramolecular H-Bond (NH ··· O=C) Z->H Stabilized by E E-Isomer (Kinetically Accessible) S Steric Clash (Ester vs. Aryl Ring) E->S Destabilized by R Restricted C=C Rotation (Push-Pull Resonance) H->R Locks Enamine Coplanarity S->Z Drives Isomerization

Caption: Thermodynamic logic governing the Z-isomer preference via intramolecular hydrogen bonding.

Spectroscopic Characterization: The Core Analysis

The structural integrity of this intermediate is verified through a combination of NMR and FT-IR spectroscopy. The chemical shifts are not merely data points; they are direct physical manifestations of the molecule's electronic environment.

  • The Push-Pull Effect in

    
    H NMR:  The vinyl proton (=CH-N) appears as a highly deshielded doublet at ~8.52 ppm. This extreme downfield shift is caused by the strong electron-withdrawing effect of the geminal cyano and ester groups. The large coupling constant (J = 13.5 Hz) between the vinyl proton and the N-H proton confirms their trans-diaxial-like arrangement, validating the Z-isomer geometry.
    
  • The Hydrogen Bond Signature: The N-H proton is pushed to an extreme downfield position (~10.85 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl.

  • 
    C Shielding Anomaly:  The alpha-carbon (=C (CN)COOEt) is unusually shielded for an sp
    
    
    
    carbon (~86.4 ppm). This is a classic hallmark of a vinylogous amide, where the nitrogen lone pair donates significant electron density to the alpha position via resonance.
Table 1: Summary of Quantitative Spectral Data
Analytical TechniqueParameter / ShiftAssignment & Structural Causality

H NMR
(DMSO-

)

10.85 (d, J = 13.5 Hz, 1H)
N-H : Extreme deshielding from intramolecular H-bond; coupled to vinyl proton.

8.52 (d, J = 13.5 Hz, 1H)
=CH-N : Deshielded by push-pull system; trans-diaxial coupling with NH.

7.50 - 7.10 (m, 3H)
Aryl C-H : Complex multiplet due to

F-

H scalar coupling.

4.22 (q, J = 7.1 Hz, 2H)
-CH

-
: Ester methylene.

C NMR
(DMSO-

)

165.2
C=O : Conjugated ester carbonyl.

158.5, 153.2 (d, J > 240 Hz)
C-F : Aromatic carbons directly bonded to fluorine.

154.8
=CH-N : Vinyl carbon, deshielded by electronegative nitrogen.

86.4
=C(CN)COOEt : Alpha-carbon, highly shielded by enamine resonance.
FT-IR (ATR)3180 cm

N-H Stretch : Broadened and lowered by H-bonding.
2215 cm

C

N Stretch
: Conjugated nitrile.
1620 cm

C=C Stretch : Highly polarized enamine double bond.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs)[3].

Step-by-Step Methodology

Step 1: Reagent Assembly & Condensation

  • Charge a 100 mL round-bottom flask with 2,5-difluoroaniline (50.0 mmol, 6.45 g) and absolute ethanol (25 mL).

  • Add ethyl (ethoxymethylene)cyanoacetate (52.5 mmol, 8.88 g, 1.05 eq) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 45 minutes.

  • Validation Check 1 (IPC-TLC): Analyze the reaction mixture via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aniline spot (R

    
     ~0.6) is entirely consumed, replaced by a strongly UV-active product spot (R
    
    
    
    ~0.4).

Step 2: Crystallization & Isolation

  • Remove the heat source and allow the homogeneous solution to cool slowly to room temperature over 1 hour.

  • Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to drive complete precipitation.

  • Validation Check 2 (Visual): The successful formation of the Z-isomer is indicated by the precipitation of dense, off-white to pale yellow crystalline needles. A dark, oily mixture indicates failure of the elimination step or thermal degradation.

  • Collect the solid by vacuum filtration and wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual unreacted EMCA.

Step 3: Drying & Structural Verification

  • Dry the crystals under high vacuum at 40 °C to constant weight.

  • Validation Check 3 (Crude NMR): Dissolve 5 mg of the crude solid in DMSO-

    
    . The 
    
    
    
    H NMR spectrum MUST display the diagnostic doublet at
    
    
    8.52 ppm (J = 13.5 Hz). If this peak appears as a singlet, the enamine structure has not formed properly.

Downstream Application: Regioselective Gould-Jacobs Cyclization

The ultimate utility of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate lies in its thermal electrocyclic ring closure[1]. When heated in Dowtherm A at ~250 °C, the molecule undergoes a Gould-Jacobs-type cyclization.

The Regiochemical Imperative: Because the 2-position of the aniline ring is blocked by a fluorine atom, the cyclization is sterically forced to occur exclusively at the unsubstituted 6-position. Following the loss of ethanol and subsequent aromatization, this regioselective pathway yields 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile in high purity. This predictable regiocontrol is precisely why the 2,5-difluoro substitution pattern is so highly valued in the rational design of novel quinolone therapeutics.

References

  • [1] USRE42376E1 - Substituted 3-cyanoquinolines | Google Patents |

  • [4] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | MDPI |

  • [3] Design, Synthesis and Evaluation of Organic and Metal Based Antimicrobial Agents | MURAL - Maynooth University |

  • [2] The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex | ResearchGate |

Sources

Physical Properties and Solubility Profile of 2,5-Difluoroanilino Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Derivatives of 2,5-difluoroanilino acrylate represent a promising class of compounds, leveraging the unique electronic properties of a difluorinated aniline moiety with the versatile reactivity of an acrylate group. The 2,5-difluoroaniline core is a key building block in medicinal chemistry, valued for its ability to modulate metabolic stability and binding interactions.[1] The acrylate functional group, in turn, offers a handle for polymerization and Michael additions, making these derivatives attractive for both pharmaceutical and material science applications.[2][3] A thorough understanding of their fundamental physical properties and solubility behavior is paramount for their successful synthesis, purification, formulation, and eventual application. This guide provides a comprehensive overview of the key physicochemical characteristics of these derivatives, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Introduction: The Significance of Physicochemical Characterization

In drug discovery and development, the journey from a synthesized molecule to a viable drug candidate is critically dependent on its physicochemical properties. For 2,5-difluoroanilino acrylate derivatives, two areas are of primary importance:

  • Physical Properties: Characteristics such as melting point and spectroscopic data (NMR, IR, MS) serve as the compound's fingerprint. They are essential for confirming chemical identity, assessing purity, and ensuring batch-to-batch consistency. An impure compound, for instance, will exhibit a depressed and broadened melting point, signaling the need for further purification.[4][5]

  • Solubility Profile: Solubility is a critical determinant of a drug's bioavailability and developability.[6][7] Poor aqueous solubility can hinder absorption in the gastrointestinal tract, while an understanding of solubility in organic solvents is crucial for designing efficient purification processes like recrystallization and for preparing stock solutions for screening assays.[8][9][10]

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven protocols necessary to fully characterize this important class of molecules.

Part I: Physical Properties and Spectroscopic Characterization

The first step after synthesizing a novel 2,5-difluoroanilino acrylate derivative is to confirm its identity and purity. This is achieved through a combination of physical measurements and spectroscopic analysis.

Melting Point Analysis

The melting point is a robust and fundamental indicator of purity for a crystalline solid.[5] A pure compound will have a sharp, well-defined melting range, typically spanning 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[4]

This protocol describes the use of a standard digital melting point apparatus, a reliable method for this determination.

Causality: The key to an accurate measurement is a slow heating rate near the melting point (~1-2°C per minute).[11] This ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing a true reading of the melting transition.[11]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[5]

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. For consistent results, drop the capillary through a long glass tube to pack the sample tightly to a height of 2-3 mm.[11]

  • Initial Determination (Rapid Scan): Place the capillary in the apparatus. Heat rapidly to get an approximate melting range. This saves time and identifies the temperature window for the precise measurement.[11]

  • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

  • Recording the Range:

    • T1: Record the temperature at which the first droplet of liquid is visible.

    • T2: Record the temperature at which the last solid crystal melts.

    • The melting range is reported as T1 - T2.

Spectroscopic Characterization Workflow

Spectroscopy provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is typically required to fully characterize a new molecule.[12][13]

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Crude Product Purify Purification (e.g., Recrystallization/Chromatography) Start->Purify Confirm_Purity Assess Purity (Melting Point, HPLC/LCMS) Purify->Confirm_Purity Confirm_Purity->Purify If Impure IR IR Spectroscopy (Functional Groups) Confirm_Purity->IR If Pure MS Mass Spectrometry (Molecular Weight & Formula) IR->MS NMR ¹H & ¹³C NMR (Carbon-Hydrogen Framework) MS->NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed

Caption: A typical workflow for the purification and spectroscopic characterization of a new chemical entity.

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Protons on the difluorinated ring will appear as complex multiplets due to both H-H and H-F coupling. The vinylic proton of the acrylate group will typically be a singlet deshielded by the carbonyl and the aromatic ring. Protons on the ester alkyl chain will show characteristic splitting patterns (e.g., a triplet and a quartet for an ethyl ester).

  • ¹³C NMR: The carbonyl carbon of the acrylate is a key diagnostic peak around 160-170 ppm. Carbons bonded to fluorine will show large C-F coupling constants.

IR spectroscopy is excellent for identifying the presence of key functional groups.[12][13]

  • ~3400 cm⁻¹: N-H stretch of the secondary amine.

  • ~2950 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1720 cm⁻¹: A strong C=O stretch from the acrylate carbonyl.

  • ~1620 cm⁻¹: C=C stretch of the acrylate.

  • ~1250 cm⁻¹: C-O stretch of the ester.

  • ~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

MS provides the molecular weight and, with high resolution, the molecular formula.[13]

  • Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the derivative.

  • Fragmentation: Common fragmentation patterns may include the loss of the ester's alkoxy group (-OR) or cleavage of the acrylate moiety.

Summary of Physical Properties

The following table provides representative data for a hypothetical derivative, Ethyl 2-((2,5-difluorophenyl)amino)acrylate .

PropertyExpected Value / CharacteristicsSignificance
Appearance White to off-white crystalline solidBasic physical identification
Molecular Formula C₁₁H₁₁F₂NO₂Confirmed by High-Resolution MS
Molecular Weight 227.21 g/mol Confirmed by MS
Melting Point 85-87 °C (for a pure sample)Key indicator of purity
¹H NMR (CDCl₃) δ 8.5 (br s, 1H, NH), 7.8 (s, 1H, =CH), 6.8-7.2 (m, 3H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)Structural confirmation of H framework
IR (KBr, cm⁻¹) 3410 (N-H), 1715 (C=O), 1625 (C=C), 1240 (C-O), 1150 (C-F)Functional group identification

Part II: The Solubility Profile

Solubility dictates how a compound can be handled, purified, and formulated. A comprehensive profile across a range of solvents is essential. Solubility can be considered in two primary forms: kinetic and thermodynamic. Kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[6][10] Thermodynamic solubility is the true equilibrium value and is the gold standard for characterization.[6][10]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the universally recognized reference method for determining thermodynamic solubility.[8][10] It involves equilibrating an excess of the solid compound with the solvent over a defined period.

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] Agitation ensures maximum surface area contact, and a sufficient equilibration time (24-72 hours) allows the dissolution process to reach its endpoint.[10] Post-equilibration, physical separation of the solid is critical to ensure only the dissolved analyte is measured.[6]

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure some remains undissolved) to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[10]

  • Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).[10]

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[8][14]

    • Construct a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically reported in mg/mL or µg/mL.

Application: Purification via Recrystallization

Recrystallization is a powerful purification technique that exploits differences in a compound's solubility at different temperatures.[15][16][17] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18]

G cluster_recrystallization Recrystallization Solvent Selection Start Screen Solvents (Qualitative 'Thumb Test') Test_Cold Is Compound Insoluble or Sparingly Soluble Cold? Start->Test_Cold Test_Hot Is Compound Soluble When Hot? Test_Cold->Test_Hot Yes Bad_Solvent_Cold Discard: Too Soluble Cold Test_Cold->Bad_Solvent_Cold No Good_Solvent Potential Solvent Identified Test_Hot->Good_Solvent Yes Bad_Solvent_Hot Discard: Insoluble When Hot Test_Hot->Bad_Solvent_Hot No

Caption: Decision process for selecting a suitable single-solvent system for recrystallization.

Causality: This process works by dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[15][16][18] Slow cooling is essential for the formation of large, pure crystals.[18]

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat to boiling while stirring.[18]

  • Create Saturated Solution: Continue adding small portions of hot solvent until the compound just dissolves. Using the minimum amount of solvent is key to maximizing the yield.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[18] Further cooling in an ice bath can maximize crystal formation once initial crystallization is complete.[16]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[15]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of solvent before final analysis (e.g., melting point, NMR).[15]

Representative Solubility Profile

The fluorinated aniline ring imparts some lipophilicity, while the acrylate and amine groups can participate in hydrogen bonding. This results in a mixed solubility profile.

Solvent ClassExample SolventExpected SolubilityRationale
Nonpolar Heptane, TolueneInsoluble / Sparingly SolubleThe polar N-H and C=O groups limit solubility in nonpolar media.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateSoluble / Very SolubleGood balance of polarity to dissolve the molecule without strong H-bonding competition.
Polar Protic Ethanol, MethanolModerately SolubleThe solvent's H-bonding can solvate the polar groups, but the aromatic core limits high solubility.
Aqueous Water, pH 7.4 BufferInsolubleThe molecule is largely nonpolar and lacks ionizable groups in the neutral pH range, leading to poor aqueous solubility.

Conclusion

The 2,5-difluoroanilino acrylate scaffold is a platform for developing novel compounds with significant potential. The successful translation of these compounds from the bench to real-world applications is critically dependent on a robust understanding of their physicochemical properties. The experimental protocols and theoretical frameworks presented in this guide provide the necessary tools for researchers to thoroughly characterize the melting point, structure, and solubility of these derivatives. This foundational knowledge enables informed decisions in purification, formulation, and screening, ultimately accelerating the research and development lifecycle.

References

  • Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chem-Impex. 2,5-Difluoroaniline.
  • DiVA. Solubility determination of compounds of pharmaceutical interest.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • JoVE Science Education Database. Recrystallization.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Benchchem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • University of Colorado Boulder. Recrystallization.
  • Benchchem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
  • University of Missouri-St. Louis. Experiment 9 — Recrystallization.
  • University of Calgary. Melting point determination.
  • Google Patents. JP4171635B2 - Method for producing 2-alkyl-2-adamantyl (meth) acrylate.
  • Wikipedia. Recrystallization (chemistry).
  • Kwantlen Polytechnic University. Experiment 1: Melting-point Determinations.
  • Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.
  • ChemicalBook. 2,5-Difluoroaniline CAS#: 367-30-6.
  • PubChem. 2,5-Difluoroaniline | C6H5F2N | CID 67775.
  • Google Patents. US3900519A - Process for preparing para-fluoroanilines.
  • Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.
  • ChemicalBook. 2,5-Difluoroaniline(367-30-6) 1 H NMR.
  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.
  • Lab Supplies. 2,5-Difluoroaniline, 99.50% | 196606-25G.
  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • University of Illinois Chicago. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ChemRxiv. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
  • Learning Space. Determination of Melting points and Boiling points.
  • IB Documents. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3.
  • MDPI. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants.
  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table.
  • ResearchGate. Polymers solubility in commonly used organic solvents. | Download Table.
  • Wiley Online Library. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols.
  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
  • ResearchGate. (2022). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates.
  • MDPI. (2022). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids.

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Literature review of Gould-Jacobs reaction intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction Intermediates of the Gould-Jacobs Reaction

For researchers, synthetic chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock of process optimization, yield improvement, and the rational design of novel molecular entities. The Gould-Jacobs reaction, a cornerstone in the synthesis of the medicinally vital quinoline scaffold, is a classic example where a detailed appreciation of its transient intermediates provides significant practical advantages.[1][2] This guide moves beyond a simple procedural overview to offer a deep mechanistic exploration of the key intermediates that govern the course of this powerful transformation.

The Gould-Jacobs Reaction: A Mechanistic Overview

First described in 1939, the Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinoline derivatives, which often exist predominantly in their 4-oxo tautomeric form (4-quinolones).[1][3][4] The overall transformation is a multi-step sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization and, if desired, subsequent saponification and decarboxylation to yield the core 4-hydroxyquinoline structure.[1] The reaction's significance is underscored by its application in the synthesis of numerous antibacterial and antimalarial agents.[1][5]

The sequence proceeds through two principal, structurally distinct intermediates, the stability and reactivity of which dictate the reaction's efficiency and outcome. The general pathway is illustrated below.

Gould_Jacobs_Mechanism Figure 1: Overall Gould-Jacobs Reaction Pathway Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate1 Intermediate I: Diethyl Anilinomethylenemalonate (Isolable) Reactants->Intermediate1 Condensation (-EtOH) Intermediate2 Intermediate II: 4-Oxo-4,4a-dihydroquinoline (Transient) Intermediate1->Intermediate2 Thermal 6π Electrocyclization Product Product: Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate2->Product Tautomerization & Aromatization (-EtOH)

Caption: Figure 1: Overall Gould-Jacobs Reaction Pathway

Intermediate I: The Diethyl Anilinomethylenemalonate Adduct

The first stable, and often isolable, intermediate in the Gould-Jacobs reaction is the enamine adduct formed from the condensation of the aniline and the malonic ester derivative.[5][6] This step involves a nucleophilic attack from the aniline's nitrogen atom onto the electron-deficient β-carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol.[1]

Formation and Causality

The reaction is typically initiated by heating a mixture of the aniline and diethyl ethoxymethylenemalonate, often neat or in a suitable solvent, at temperatures ranging from 100-130 °C.[2] The driving force for this step is the formation of a highly conjugated and resonance-stabilized enamine system. Removing the ethanol byproduct, for instance, by applying a vacuum after the initial heating phase, is a common strategy to drive the reaction equilibrium toward the formation of this intermediate, in accordance with Le Châtelier's principle.[2]

Structural Characterization

The diethyl anilinomethylenemalonate intermediate is typically a crystalline solid that can be purified by recrystallization before proceeding to the high-temperature cyclization step.[2] Its structure can be unequivocally confirmed using standard spectroscopic techniques.

Spectroscopic Method Characteristic Features for Diethyl Anilinomethylenemalonate
¹H NMR N-H Proton: A broad singlet, typically downfield (~10-11 ppm), often showing coupling to the adjacent vinylic proton.Vinylic Proton (=CH-N): A doublet around 8.5 ppm, coupled to the N-H proton.Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the aniline ring.Ethyl Ester Protons: A quartet (~4.2 ppm) and a triplet (~1.3 ppm) for the -OCH₂CH₃ groups.
¹³C NMR Ester Carbonyls (C=O): Two signals in the range of 165-170 ppm.Vinylic Carbons: Signals for the C=C double bond, with the β-carbon (=C H-N) appearing significantly downfield (~150 ppm) due to its attachment to nitrogen.Aromatic Carbons: Signals within the typical aromatic region (115-140 ppm).
IR Spectroscopy N-H Stretch: A sharp to medium absorption band around 3200-3300 cm⁻¹.C=O Stretch (Ester): A very strong, sharp absorption band around 1690-1720 cm⁻¹.[7]C=C Stretch: A strong absorption band around 1620-1650 cm⁻¹, characteristic of the conjugated enamine system.C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., 263.29 for the unsubstituted phenyl derivative) will be observed.[8]

Intermediate II: The 4-Oxo-4,4a-dihydroquinoline (The Cyclization Intermediate)

The conversion of the stable anilinomethylene malonate to the final quinoline product is the most energetically demanding step of the reaction. It proceeds via a thermal 6π-electron electrocyclization.[1] This pericyclic reaction involves the overlap of the p-orbitals of the aniline ring and the enamine double bond to form a new sigma bond.[9]

Energetics and Reaction Conditions

This electrocyclization has a high activation energy barrier, necessitating temperatures of 250 °C or higher.[2][5] This is the primary reason for the use of high-boiling, inert solvents like diphenyl ether or mineral oil in classical protocols.[10][11] These solvents act as a heat bath, providing the sustained thermal energy required to overcome the barrier. Modern approaches utilize microwave irradiation, which can dramatically shorten reaction times from hours to minutes by efficiently coupling with the polar intermediate and rapidly achieving the target temperature.[5]

A Transient Species

The immediate product of the 6π-electrocyclization is a transient, non-aromatic dihydroquinoline intermediate, specifically an ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate.[1] This species is not isolated. It rapidly undergoes a[1][3]-proton shift (tautomerization) and elimination of a second molecule of ethanol to achieve the thermodynamically favorable, stable aromatic 4-hydroxyquinoline system. Given its fleeting nature, its existence is primarily supported by mechanistic principles of pericyclic reactions and computational studies rather than direct spectroscopic observation.[9][10]

Factors Influencing Intermediate Stability and Regioselectivity

The electronic nature of substituents on the aniline ring plays a critical role in the cyclization step.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups at the meta or para positions of the aniline ring increase the electron density at the ortho positions.[1][12] This enhanced nucleophilicity facilitates the electrocyclization, making the reaction more efficient.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) strongly deactivate the aromatic ring towards electrophilic attack, significantly hindering the cyclization step and leading to poor yields.[12][13]

  • Regioselectivity with Asymmetrically Substituted Anilines: When an aniline is substituted at the meta position, two possible ortho positions are available for cyclization. The outcome is governed by a combination of steric and electronic factors.[11] A bulky substituent will sterically hinder cyclization at the adjacent ortho position, favoring the less hindered site. The electronic directing effects of the substituent also play a crucial role in determining which ortho carbon is more activated for ring closure.[11]

Experimental Protocols for Intermediate Analysis

The following workflows outline the synthesis and characterization of the key isolable intermediate and its subsequent conversion.

Experimental_Workflow Figure 2: Experimental Workflow for Intermediate Synthesis & Analysis cluster_0 Part A: Synthesis of Intermediate I cluster_1 Part B: Characterization of Intermediate I cluster_2 Part C: Cyclization to Final Product A1 1. Combine Aniline (1 eq) & DEEM (1.1 eq) in flask A2 2. Heat at 120°C for 1-2h A1->A2 A3 3. Cool to RT, allow to crystallize. (May require scratching or seeding) A2->A3 A4 4. Purify by recrystallization (e.g., from Ethanol/Hexane) A3->A4 B1 Acquire Spectroscopic Data: - 1H NMR - 13C NMR - IR - Mass Spec A4->B1 C1 1. Dissolve Intermediate I in high-boiling solvent (Diphenyl Ether) A4->C1 B2 Confirm Structure & Purity B1->B2 C2 2. Heat to reflux (~250°C) for 30-60 min C1->C2 C3 3. Cool to RT, precipitate product C2->C3 C4 4. Filter, wash with non-polar solvent (e.g., Hexane), and dry C3->C4

Caption: Figure 2: Experimental Workflow for Intermediate Synthesis & Analysis

Protocol 1: Synthesis of Diethyl Anilinomethylenemalonate (Intermediate I)
  • Reagent Combination: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

    • Rationale: Using a slight excess of the malonate ester ensures the complete consumption of the potentially more valuable aniline.

  • Condensation: Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.[2]

    • Rationale: This thermal energy is sufficient to drive the condensation reaction and the elimination of ethanol.

  • Isolation: Cool the reaction mixture to room temperature. The intermediate will often crystallize directly from the reaction mixture. If it remains an oil, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.

    • Rationale: The intermediate is typically a solid at room temperature with lower solubility in the cooled reaction medium.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure intermediate.

Protocol 2: Microwave-Assisted Cyclization
  • Reagent Combination: In a 2-5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5]

    • Rationale: A larger excess of the malonate is sometimes used in microwave protocols where the initial condensation and cyclization occur in one pot.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to the target temperature (e.g., 250-300 °C) for a specified time (e.g., 5-15 minutes).[5]

    • Rationale: High temperatures are crucial for the cyclization. Microwave heating provides rapid and efficient energy transfer.

  • Isolation: Cool the vial to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Purification: Filter the solid product and wash with a cold solvent like acetonitrile or diethyl ether to remove unreacted starting materials and byproducts. Dry the solid under vacuum.[5]

    • Rationale: The quinolone product has limited solubility in these organic solvents, especially when cold, allowing for efficient removal of impurities.

Quantitative Data: Microwave Synthesis Optimization

The efficiency of the cyclization is highly dependent on reaction conditions. The following data illustrates the impact of temperature and time on the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

EntryTemperature (°C)Time (min)Isolated Yield (%)
12507.51
2250159
33007.537
4300547

Data adapted from a Biotage application note.[5]

Analysis: This data clearly demonstrates that temperature is the critical factor for the cyclization step. At 250 °C, the conversion of the anilinomethylenemalonate intermediate is extremely slow (Entries 1 & 2). Increasing the temperature to 300 °C significantly improves the yield by providing sufficient energy to overcome the activation barrier of the electrocyclization (Entry 3). However, optimizing the reaction time is also crucial, as prolonged heating at high temperatures can lead to degradation, hence the higher yield at a shorter time in Entry 4.[5]

Conclusion

A detailed examination of the Gould-Jacobs reaction reveals a tale of two intermediates: the stable, isolable anilinomethylenemalonate adduct and the transient, high-energy dihydroquinoline species. The formation and characterization of the first intermediate are straightforward, governed by the principles of condensation chemistry. In contrast, the second intermediate represents the energetic crux of the entire synthesis. Understanding that the high-temperature requirement is a direct consequence of the activation energy for a 6π-electrocyclic ring closure provides chemists with the causal framework needed to optimize reaction conditions, whether through the selection of high-boiling solvents or the application of modern technologies like microwave synthesis. This mechanistic insight transforms the Gould-Jacobs reaction from a historical named reaction into a predictable and adaptable tool for the synthesis of complex quinoline derivatives.

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A Senior Application Scientist's Guide to Molecular Weight and Formula Verification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. An erroneous structural assignment can lead to wasted resources, misinterpreted results, and potentially unsafe therapeutics. This guide provides an in-depth technical overview of the core principles and methodologies for verifying the molecular weight and formula of a chemical compound, with a particular focus on the synergistic interplay of modern analytical techniques.

The Foundational Role of the CAS Number

Before delving into experimental verification, it is crucial to acknowledge the importance of the Chemical Abstracts Service (CAS) number. A CAS number is a unique numerical identifier assigned to every chemical substance described in the scientific literature.[1][2][3] Its significance lies in its ability to provide an unambiguous, universal, and reliable means of identifying a chemical, regardless of its various systematic, generic, or trade names.[1][2][3][4][5] For researchers and drug development professionals, the CAS number serves as a critical tool for accessing a wealth of information, including chemical structures, physical properties, safety data, and regulatory status from extensive databases like SciFinder and PubChem.[1][3][4] The use of CAS numbers is mandated in Safety Data Sheets (SDS) and is relied upon by regulatory bodies such as the Environmental Protection Agency (EPA), highlighting its integral role in compliance and safety.[2][3][4]

Core Principles: Defining Molecular Weight and Formula

A thorough understanding of fundamental concepts is paramount. While often used interchangeably, "molecular weight" and "molecular mass" have distinct definitions.[6][7]

  • Molecular Mass: The mass of a single molecule, calculated by summing the masses of its constituent atoms using their individual isotopic masses.[6][8] It is expressed in atomic mass units (amu) or Daltons (Da).[6][9]

  • Molecular Weight (or Molar Mass): The mass of one mole of a substance, expressed in grams per mole ( g/mol ).[6][8][10] It represents a weighted average of the masses of the naturally occurring isotopes of the elements in the molecule.[7][8]

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound, while the molecular formula specifies the actual number of atoms of each element in a molecule.[11][12][13] The verification process aims to confirm both the molecular weight and the molecular formula with the highest possible confidence.

An Integrated Approach to Verification: A Self-Validating Workflow

compound Newly Synthesized or Isolated Compound ms Mass Spectrometry (MS) compound->ms Provides Molecular Weight ea Elemental Analysis (EA) compound->ea Determines Empirical Formula nmr Nuclear Magnetic Resonance (NMR) compound->nmr Elucidates Connectivity and Stereochemistry ir Infrared (IR) Spectroscopy compound->ir Identifies Functional Groups verification Verified Molecular Formula and Structure ms->verification Confirms Molecular Formula ea->verification Confirms Empirical Formula nmr->verification Confirms Structure ir->verification Supports Structural Features

Caption: Integrated workflow for compound verification.

High-Resolution Mass Spectrometry: The Cornerstone of Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] For the purpose of molecular formula verification, high-resolution mass spectrometry (HRMS) is indispensable.[16][17][18] Unlike low-resolution methods, HRMS can measure the mass of a molecule with exceptional accuracy (typically to four or more decimal places), allowing for the differentiation of compounds with very similar nominal masses.[16][18][19]

Key HRMS Techniques and Their Principles
TechniquePrincipleApplications
Time-of-Flight (TOF) Ions are accelerated by an electric field and their time of flight to a detector is measured. Lighter ions travel faster and arrive sooner.Rapid screening, analysis of large biomolecules.
Orbitrap Ions are trapped in an electrostatic field and their orbital frequencies are measured. The frequency is inversely proportional to the square root of the m/z ratio.High-resolution, high-accuracy mass measurements for confident formula determination.[20]
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Ions are trapped in a magnetic field and their cyclotron frequency is measured. This technique offers the highest resolution and mass accuracy.Analysis of complex mixtures, metabolomics, proteomics.[17]
Experimental Protocol: Molecular Formula Determination by HRMS
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrument Calibration: Calibrate the HRMS instrument using a known standard with a mass close to that of the analyte to ensure high mass accuracy.

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). LC-MS is preferred for complex mixtures.[21]

  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate intact molecular ions with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M-H]-, [M+Na]+).

    • Determine the accurate mass of this peak to at least four decimal places.

    • Use the instrument's software to generate a list of possible molecular formulas that fall within a narrow mass tolerance (typically <5 ppm).[20]

    • Compare the theoretical isotopic pattern for the proposed formula with the experimentally observed isotopic distribution to further confirm the elemental composition.

Elemental Analysis: Establishing the Empirical Formula

Elemental analysis (EA), often performed via combustion analysis, provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[11] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of the elements in the compound.[11][12][13][22][23]

Experimental Protocol: Empirical Formula Determination by Combustion Analysis
  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the pure, dry compound into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.

  • Gas Separation: The resulting combustion gases (CO2, H2O, N2, and SO2) are separated by gas chromatography.

  • Detection: A thermal conductivity detector measures the amount of each gas.

  • Calculation:

    • From the mass of each gas, the mass of each element in the original sample is determined.

    • The mass of each element is converted to moles.

    • The molar ratios of the elements are determined and simplified to the smallest whole numbers to yield the empirical formula.[12][22]

The Power of Spectroscopy: Confirming the Molecular Structure

While HRMS and EA provide the molecular and empirical formulas, they do not reveal the connectivity of the atoms. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the molecular structure, thereby providing ultimate confirmation of the molecular formula.[24][25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the number of different types of protons and carbons, their connectivity, and their spatial relationships.[24][26]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[26]

The combination of NMR and IR data allows for the piecing together of the molecular structure, which must be consistent with the molecular formula determined by HRMS and EA.[24][25]

Data Reporting and Integrity

The accurate and transparent reporting of analytical data is a cornerstone of scientific integrity.[27][28][29][30] When publishing or documenting the characterization of a new compound, it is essential to provide the following:

  • HRMS: The determined accurate mass, the calculated mass for the proposed formula, the mass error in ppm, and the ionization method.

  • Elemental Analysis: The calculated and found percentages for C, H, N, and S.

  • NMR and IR: The full spectral data or, at a minimum, a detailed description of the key signals and their assignments.

Conclusion

The verification of a compound's molecular weight and formula is a critical, multi-step process that requires the thoughtful application of several complementary analytical techniques. By integrating the high-accuracy mass measurements from HRMS with the elemental composition data from EA and the structural insights from NMR and IR spectroscopy, researchers can achieve a high degree of confidence in their molecular assignments. This rigorous, self-validating approach is fundamental to ensuring the reliability and reproducibility of chemical research and the development of safe and effective new medicines.

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The Subtle Shift: A Technical Guide to 2,4- and 2,5-Difluoro Isomer Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has transcended trend to become a foundational principle.[1] More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its remarkable ability to fine-tune molecular properties for therapeutic benefit.[1] The small van der Waals radius of fluorine, comparable to hydrogen, allows it to act as a bioisostere, while its extreme electronegativity profoundly influences a molecule's electronic character, metabolic stability, and binding affinity.[2][3] These modifications can be the critical difference between a failed candidate and a successful therapeutic.[1]

This guide delves into the nuanced yet significant differences between two common difluorinated phenyl intermediates: the 2,4-difluoro and 2,5-difluoro isomers. While seemingly minor, the positional shift of a single fluorine atom can have cascading effects on a molecule's synthesis, physicochemical properties, and ultimately, its pharmacological activity. For researchers, scientists, and drug development professionals, a deep understanding of these isomeric distinctions is paramount for rational drug design and the efficient development of novel therapeutics.

The 2,4-Difluoro Isomer: A Workhorse in Pharmaceutical Synthesis

The 2,4-difluorophenyl moiety is a frequently encountered structural motif in a wide array of pharmaceuticals. Its prevalence is due in part to the well-established synthetic routes to key intermediates and its proven utility in enhancing drug-like properties.

Synthesis of Key 2,4-Difluoro Intermediates

The synthesis of 2,4-difluoro intermediates often begins with commercially available starting materials like 1,2,4-trichlorobenzene or 2,4-difluoronitrobenzene.[4] The choice of starting material is often dictated by cost and scalability, with the route from 1,2,4-trichlorobenzene being suitable for large-scale production due to its inexpensive starting material.[4]

A typical synthetic workflow for producing 2,4-difluoroaniline, a versatile building block, is illustrated below.

Synthesis_of_2_4_Difluoroaniline 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 2,4,5-Trichloronitrobenzene 2,4,5-Trichloronitrobenzene 1,2,4-Trichlorobenzene->2,4,5-Trichloronitrobenzene Nitration (HNO₃, H₂SO₄) 2,4-Difluoro-5-chloronitrobenzene 2,4-Difluoro-5-chloronitrobenzene 2,4,5-Trichloronitrobenzene->2,4-Difluoro-5-chloronitrobenzene Fluorination (KF, phase transfer catalyst) 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoro-5-chloronitrobenzene->2,4-Difluoroaniline Hydrogenation (H₂, Pd/C)

Caption: Synthetic route to 2,4-difluoroaniline from 1,2,4-trichlorobenzene.

Experimental Protocol: Synthesis of 2,4-Difluoroaniline from 2,4-Difluoro-5-chloronitrobenzene [4]

  • To a solution of 2,4-difluoro-5-chloronitrobenzene in a suitable solvent (e.g., methanol), add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas.

  • The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and hydrogenolysis of the chlorine atom is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude 2,4-difluoroaniline can then be purified by distillation or crystallization.

Physicochemical and Spectroscopic Profile

The 2,4-difluoro substitution pattern imparts distinct physicochemical properties that are summarized in the comparative table below. Spectroscopic analysis is crucial for the unambiguous identification of this isomer.

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum of a 2,4-difluorophenyl derivative will exhibit a complex splitting pattern for the aromatic protons due to both H-H and H-F couplings.[2][5]

  • ¹³C NMR: The carbon signals are split by the attached fluorine atoms, with the magnitude of the coupling constant providing valuable structural information.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum typically shows two distinct signals, and their chemical shifts and coupling constants are characteristic of the 2,4-substitution pattern.[2][6]

  • FT-IR: The infrared spectrum will show characteristic C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region, along with aromatic C-H and C=C stretching bands.[6][7]

The 2,5-Difluoro Isomer: An Emerging Player with Unique Attributes

While less ubiquitous than its 2,4-counterpart, the 2,5-difluorophenyl moiety is gaining traction in drug discovery for its ability to confer a different set of electronic and conformational properties.

Synthesis of Key 2,5-Difluoro Intermediates

The synthesis of 2,5-difluoro intermediates often starts from 1,4-difluorobenzene. The preparation of 2,5-difluorobenzaldehyde, a key building block, is a good example of the synthetic strategies employed.

Synthesis_of_2_5_Difluorobenzaldehyde 1,4-Difluorobenzene 1,4-Difluorobenzene Lithium 2,5-difluorophenyl Lithium 2,5-difluorophenyl 1,4-Difluorobenzene->Lithium 2,5-difluorophenyl n-Butyllithium Intermediate Intermediate Lithium 2,5-difluorophenyl->Intermediate N-methylformanilide 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Intermediate->2,5-Difluorobenzaldehyde Aqueous workup

Caption: Synthesis of 2,5-difluorobenzaldehyde from 1,4-difluorobenzene.

Experimental Protocol: Synthesis of 2,5-Difluorobenzaldehyde [3]

  • A solution of 1,4-difluorobenzene in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -60°C).

  • n-Butyllithium is added dropwise, maintaining the low temperature, to effect lithiation.

  • A formylating agent, such as N-methylformanilide, dissolved in THF is then added to the reaction mixture.

  • After stirring, the reaction is quenched with ice water and neutralized.

  • The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

  • Purification by distillation under reduced pressure yields 2,5-difluorobenzaldehyde.

Physicochemical and Spectroscopic Profile

The 2,5-difluoro substitution pattern results in a different dipole moment and electronic distribution across the aromatic ring compared to the 2,4-isomer, which can influence its interactions with biological targets.

Spectroscopic Insights:

  • ¹H NMR: The aromatic region of the proton NMR spectrum for a 2,5-difluorophenyl derivative will also show complex splitting due to H-H and H-F couplings, but with a different pattern compared to the 2,4-isomer.[8]

  • ¹³C NMR: Similar to the 2,4-isomer, carbon signals will be split by fluorine, but the coupling constants will differ due to the change in the relative positions of the fluorine atoms.

  • ¹⁹F NMR: The ¹⁹F NMR will again show two signals, but their chemical shifts will be distinct from those of the 2,4-isomer, allowing for clear differentiation.[9]

  • FT-IR: The C-F stretching vibrations in the IR spectrum will be present, but their exact frequencies and intensities may differ slightly from the 2,4-isomer due to the change in molecular symmetry.[9]

Comparative Analysis: 2,4- vs. 2,5-Difluoro Isomers

The choice between incorporating a 2,4- or 2,5-difluorophenyl group into a drug candidate is a strategic decision that can significantly impact its properties.

Property2,4-Difluoro Isomer Intermediate2,5-Difluoro Isomer IntermediateRationale for a Scientist's Choice
Dipole Moment Generally higher due to the asymmetric arrangement of the electron-withdrawing fluorine atoms.Generally lower as the vector sum of the C-F bond dipoles is smaller.A higher dipole moment might be desirable for specific polar interactions with a target protein, while a lower dipole moment could be preferred to enhance membrane permeability.
Electronic Effects The fluorine at position 4 can participate in resonance, while the fluorine at position 2 exerts a strong inductive effect.Both fluorine atoms exert primarily inductive effects, with less resonance contribution compared to the 4-fluoro substituent.The choice depends on whether a combination of inductive and resonance effects (2,4-isomer) or predominantly inductive effects (2,5-isomer) is desired to modulate the pKa of a nearby functional group or to influence the electronic nature of the aromatic ring for specific interactions.
Metabolic Stability The 2- and 4-positions are blocked from oxidative metabolism (e.g., by Cytochrome P450 enzymes).[10][11]The 2- and 5-positions are blocked from oxidative metabolism.[10]The selection would depend on the predicted metabolic "soft spots" on the aromatic ring of the non-fluorinated analog. If the 4- or 5-position is more susceptible to metabolism, the corresponding difluoro isomer would be chosen to block that site.
Conformational Preference The ortho-fluorine at position 2 can induce a specific conformational bias in adjacent substituents through steric or electronic interactions.The ortho-fluorine at position 2 also induces a conformational preference, but the overall conformational landscape may differ due to the absence of a fluorine at the 4-position.The desired three-dimensional shape of the molecule to fit into a protein binding pocket would guide the choice. The specific conformational constraints imposed by each isomer can be crucial for optimizing binding affinity and selectivity.

Applications in Drug Development: Case Studies

The strategic use of these isomers is best illustrated through their application in the development of successful drugs.

2,4-Difluoro Isomers in Action
  • Dolutegravir: The antiretroviral drug Dolutegravir incorporates a 2,4-difluorobenzylamine moiety. This group is crucial for its therapeutic activity, likely contributing to its binding affinity and favorable pharmacokinetic profile.

  • VEGFR-2 Kinase Inhibitors: The 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group has been identified as a key pharmacophore in a series of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy.[12]

2,5-Difluoro Isomers in Drug Candidates
  • Dopamine Transporter Ligands: Novel 2,5-disubstituted piperidine derivatives, which can be synthesized from 2,5-difluorophenyl intermediates, have shown potent and selective activity for the dopamine transporter, a key target in neurological disorders.

  • Antibacterial Agents: Hydrazone derivatives of 2,5-difluorobenzoic acid have been synthesized and shown to possess significant antibacterial activity.[13]

Conclusion: A Nuanced Approach to Rational Drug Design

The difference between 2,4- and 2,5-difluoro isomer intermediates is a compelling example of how subtle structural modifications can lead to significant changes in molecular properties and biological activity. A thorough understanding of the distinct synthetic routes, physicochemical characteristics, and spectroscopic signatures of each isomer is essential for medicinal chemists. The choice between these two building blocks is not arbitrary but a calculated decision based on the specific therapeutic target and the desired pharmacokinetic profile. By leveraging the unique attributes of each isomer, researchers can more effectively navigate the complexities of drug design and accelerate the development of safer and more effective medicines.

References

  • Patsnap Eureka. (2017, May 10). Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

  • Lab Supplies. (n.d.). 2,5-Difluoroaniline, 99.50%. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-Difluorobenzoic Acid.
  • Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. [Link]

  • Chem-Impex. (n.d.). 2,5-Difluoroaniline. [Link]

  • Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2447.
  • ResearchGate. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(14), 835-853.
  • Smith, A. M., et al. (2007). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 128(9), 1055-1060.
  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • ResearchGate. (2024, December 27). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (2025, August 7). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. [Link]

  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • IUCr Journals. (n.d.). Molecular and crystal structure of 2,5-bis[(4- fluorophenyl)iminomethyl]furan. [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

  • ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][14]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Thermal Cyclization of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized quinolones is a cornerstone in the development of kinase inhibitors, antibacterial fluoroquinolones, and antimalarial therapeutics. The thermal cyclization of anilinoacrylates—a variant of the classic Gould-Jacobs reaction[1]—is a robust and scalable method for constructing the 4-oxo-1,4-dihydroquinoline core.

Specifically, the thermal cyclization of ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (also known as ethyl 2-cyano-3-(2,5-difluoroanilino)acrylate) yields 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 61338-33-8)[2]. Unlike the standard Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate to produce a 3-carboxylate derivative, the use of a cyanoacrylate precursor directs the cyclization to form a 3-carbonitrile quinolone[3].

Mechanistic Causality

The reaction proceeds via a thermally induced 6π-electrocyclization. The high activation energy required for the temporary disruption of aromaticity during the cyclization step necessitates temperatures exceeding 240 °C. Dowtherm A (a eutectic mixture of 73.5% biphenyl and 26.5% diphenyl ether) is the solvent of choice due to its high boiling point (~258 °C), excellent thermal stability, and chemical inertness[3]. Following the electrocyclic ring closure, rapid tautomerization and the elimination of ethanol restore aromaticity to the newly formed pyridine ring, driving the reaction thermodynamically forward to the 4-oxo-1,4-dihydroquinoline[1].

Mechanism A Ethyl 2-cyano-3- (2,5-difluoroanilino)acrylate B Thermal Activation (>250°C) A->B C 6π-Electrocyclization Intermediate B->C Dowtherm A D Tautomerization & Ethanol Elimination C->D E 5,8-Difluoro-4-oxo-1,4- dihydroquinoline-3-carbonitrile D->E - EtOH

Mechanistic pathway of the thermal cyclization via 6π-electrocyclization.

Experimental Workflow & Protocol

Self-Validating System: This protocol is explicitly designed to minimize thermal degradation. By pre-heating the Dowtherm A and adding the substrate directly to the hot solvent ("hot addition"), the substrate rapidly overcomes the activation barrier. This kinetic control favors intramolecular cyclization over intermolecular condensation or polymerization.

Materials & Reagents
  • Substrate: Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

  • Solvent: Dowtherm A (Biphenyl/Diphenyl ether eutectic mixture)

  • Anti-solvent: Hexane or Petroleum Ether (for precipitation and washing)

  • Purification: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Procedure
  • Solvent Pre-heating: Charge a multi-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and mechanical stirrer with Dowtherm A (approx. 10 mL per gram of substrate). Flush the system with inert gas (N₂ or Ar) and heat to 250–255 °C using a high-temperature heating mantle.

  • Substrate Addition: Once the solvent temperature stabilizes at >250 °C, carefully add the ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate in small portions. (Caution: Addition will cause the rapid evolution of ethanol vapor; ensure the condenser is adequately cooled and the system is vented to a bubbler).

  • Thermal Cyclization: Maintain the reaction mixture at reflux (250–260 °C) for 2 to 4 hours. The progress of the reaction can be self-validated by monitoring the disappearance of the distinct yellow color of the starting acrylate into a dark brown solution. Confirm completion via LC-MS or TLC (aliquots cooled and dissolved in EtOAc).

  • Cooling & Precipitation: Remove the heating mantle and allow the reaction mixture to cool to approximately 70 °C. Slowly add an equal volume of hexane or petroleum ether to the warm mixture under vigorous stirring to precipitate the product. Allow the mixture to cool completely to room temperature.

  • Isolation: Filter the precipitated 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile under vacuum. Wash the filter cake thoroughly with copious amounts of hexane to remove all residual Dowtherm A.

  • Purification: Dry the crude solid under vacuum. To achieve >98% purity for downstream pharmaceutical applications, recrystallize the product from hot DMF or an EtOH/DMF mixture.

Workflow Step1 1. Solvent Preparation Pre-heat Dowtherm A to 250°C Step2 2. Substrate Addition Add acrylate precursor in portions Step1->Step2 Step3 3. Thermal Cyclization Reflux at 250-260°C for 2-4 hours Step2->Step3 Step4 4. Precipitation Cool to 70°C, add Hexane Step3->Step4 Step5 5. Isolation Vacuum filtration & Hexane wash Step4->Step5 Step6 6. Purification Recrystallization from DMF/EtOH Step5->Step6

Step-by-step experimental workflow for the thermal cyclization process.

Data Presentation & Optimization

The following table summarizes the quantitative data driving the selection of the optimal reaction parameters, comparing conventional heating methods with microwave irradiation.

Table 1: Quantitative Optimization of Cyclization Conditions

Heating MethodTemp (°C)SolventTimeYield (%)Purity (%)Observations
Conventional150DMF12 h0-No cyclization; substrate fully recovered.
Conventional200Diphenyl ether6 h15<80Incomplete conversion; significant degradation.
Conventional 250–260 Dowtherm A 2–4 h 65–75 >98 Optimal cyclization; clean precipitation[3].
Microwave250Neat / Dowtherm A15 min4590Rapid conversion but increased system pressure[4].
Microwave300Neat5 min3785High degradation; potential side-reactions activated[4].

Troubleshooting & Safety Insights

  • Incomplete Cyclization: Often caused by insufficient temperature. Ensure the heating mantle can maintain a true internal temperature of 250 °C. If the solvent boils below 250 °C, check for contamination (e.g., residual low-boiling solvents from previous synthetic steps).

  • Dark/Tarry Byproducts: Prolonged heating beyond 4 hours or slow heating of the substrate from room temperature can lead to polymerization. The "hot addition" method effectively mitigates this issue.

  • Safety Considerations: Dowtherm A has a strong odor and acts as a mild irritant. The reaction generates ethanol vapor at 250 °C, creating a localized pressure spike and flammability hazard. Always perform this reaction in a well-ventilated fume hood with a proper blast shield.

References

  • Gould-Jacobs reaction. Wikipedia. URL:[Link]

  • New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Heterocycles, 89(5), 1203. URL:[Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 ºC and 300 ºC. Biotage Application Notes. URL:[Link]

Sources

Application Note: Advanced Reaction Conditions for the Intramolecular Condensation of Anilino Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 4-hydroxyquinolines (often existing in their tautomeric 4-quinolone form) is a foundational process in medicinal chemistry. This core scaffold is the primary pharmacophore for broad-spectrum fluoroquinolone antibiotics, antimalarials, and novel proapoptotic chemotherapeutic agents targeting VEGFR-2 . The critical step in assembling this heterocycle is the intramolecular condensation of anilino acrylates. Most prominently featured as the thermal cyclization step in the Gould-Jacobs reaction, this transformation converts diethyl anilinomethylene malonates into 4-quinolone-3-carboxylates .

This application note provides an authoritative guide on the thermodynamic requirements, solvent selection, and modern microwave-assisted methodologies required to optimize this high-barrier cyclization.

Mechanistic Pathway & Causality

The conversion of an anilino acrylate intermediate into a 4-quinolone is a thermally driven, 6-electron pericyclic/intramolecular Friedel-Crafts-like acylation.

Mechanistic Causality : The reaction requires the breaking of aromaticity in the transition state before re-aromatizing via keto-enol tautomerization. Because of this temporary loss of resonance stabilization, the activation energy barrier is exceptionally high. Consequently, standard reflux conditions in low-boiling solvents fail; temperatures exceeding 240 °C are typically mandatory to drive the electrocyclization forward .

MechanisticPathway A Aniline + EMME B Anilino Acrylate (Intermediate) A->B Condensation (-EtOH) C Thermal/MW Cyclization B->C High Temp (>240°C) D 4-Quinolone Ester C->D Intramolecular Acylation

Fig 1. Mechanistic workflow of the Gould-Jacobs reaction to the 4-quinolone core.

Critical Reaction Parameters

To prevent yield attrition, researchers must strictly control the thermodynamic environment and concentration:

  • Thermal Dynamics & Solvent Selection : Causality: To achieve uniform heating at ~250 °C without solvent degradation, high-boiling inert solvents like diphenyl ether (bp 258 °C) or Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) are utilized. These solvents provide the necessary thermal mass to overcome the activation barrier without participating in side reactions .

  • Concentration & Dilution Effects : Causality: The cyclization is a unimolecular process. High substrate concentrations increase the probability of bimolecular collisions, leading to intermolecular condensation and the formation of dark, tarry polymeric byproducts. Maintaining high dilution (e.g., 10 mL solvent per gram of substrate) is imperative to favor the intramolecular kinetic pathway.

  • Modern Alternatives (Microwave & Acid Catalysis) : Causality: Prolonged thermal stress causes premature decarboxylation. Microwave (MW) irradiation, often coupled with Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), facilitates rapid, uniform dielectric heating. This lowers the required reaction time from hours to minutes, drastically improving the purity profile by outcompeting degradation pathways .

Quantitative Data: Methodological Comparison

The following table summarizes the performance metrics of various cyclization modalities based on recent optimization studies:

Reaction ModalityCatalyst / SolventTemperature (°C)TimeAverage Yield (%)Purity Profile
Conventional Thermal Diphenyl Ether250 - 26030 - 120 min40 - 78Moderate (Tarry byproducts common)
Microwave-Assisted Solvent-Free250 - 3005 - 10 min65 - 85High (Minimal decomposition)
Eaton's Reagent (MW) Eaton's Reagent100 - 1307 - 15 min75 - 90Very High (Clean conversion)

Validated Experimental Protocols

ProtocolWorkflow S1 1. Pre-heat Diphenyl Ether to 250°C S2 2. Dropwise Addition of Anilino Acrylate S1->S2 Ensures rapid thermal shock S3 3. Reflux (30-60 min) Monitor via LC-MS S2->S3 High dilution prevents dimers S4 4. Cool to RT & Add Hexane S3->S4 Induces precipitation S5 5. Vacuum Filtration & Recrystallization S4->S5 Isolates pure 4-quinolone

Fig 2. Step-by-step logic and causality for conventional thermal cyclization.

Protocol A: Conventional Thermal Cyclization in Diphenyl Ether

Note: Perform inside a well-ventilated fume hood due to the strong odor and high temperatures of diphenyl ether.

  • Solvent Preparation : Add 10 mL of diphenyl ether to a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thermal Equilibration : Heat the solvent to a vigorous reflux (~250 °C) using a sand bath or high-temperature heating mantle. Causality: Pre-heating ensures the substrate experiences an immediate "thermal shock," pushing it instantly over the activation barrier rather than lingering at intermediate temperatures where degradation occurs.

  • Substrate Addition : Carefully add 1.0 g of the purified diethyl anilinomethylene malonate intermediate dropwise (or in small portions if solid) through the top of the condenser.

  • Cyclization : Maintain reflux for 30–60 minutes.

    • Validation Checkpoint : Extract a 10 µL aliquot, dilute in methanol, and monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction is complete when the starting material spot disappears and a highly fluorescent blue spot (under 254 nm UV) emerges, indicating the formation of the conjugated 4-quinolone system.

  • Precipitation : Remove the flask from heat and allow it to cool to room temperature. The product will often begin to crystallize. To force complete precipitation, add 20 mL of a non-polar solvent (e.g., hexane or petroleum ether) and stir for 15 minutes.

  • Isolation : Collect the precipitate via vacuum filtration. Wash the filter cake with an additional 15 mL of hexane to remove residual diphenyl ether.

    • Validation Checkpoint : The resulting solid should be a pale yellow to white powder. Dark brown/black coloration indicates tarry impurities requiring recrystallization from DMF/water or ethanol.

Protocol B: Microwave-Assisted Cyclization using Eaton's Reagent

This protocol is highly recommended for substrates with electron-withdrawing groups that resist conventional thermal cyclization.

  • Reaction Assembly : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 1.0 g of the anilino acrylate intermediate in 3.0 mL of Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid). Causality: Eaton's reagent acts as both a solvent and a powerful Lewis/Brønsted acid catalyst, lowering the activation energy required for the Friedel-Crafts acylation step.

  • Microwave Irradiation : Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100–130 °C for 7–10 minutes under dynamic stirring.

  • Quenching : Cool the vial rapidly using compressed air. Carefully pour the highly acidic mixture over 15 g of crushed ice while stirring vigorously.

    • Validation Checkpoint : Immediate precipitation of the 4-quinolone-3-carboxylate should occur as the acid is neutralized/diluted.

  • Neutralization & Isolation : Adjust the pH to ~7 using saturated aqueous NaHCO₃. Filter the solid, wash with distilled water, and dry under a vacuum.

Troubleshooting & Optimization

ObservationMechanistic CausalityOptimization Strategy
Formation of dark, tarry materials Prolonged heating or high substrate concentration leading to intermolecular polymerization.Increase solvent volume (higher dilution). Strictly monitor reaction via LC-MS and quench immediately upon completion.
Incomplete cyclization Substrate possesses strong electron-withdrawing groups (e.g., -NO₂) at the meta position, deactivating the ring toward electrophilic attack.Switch from Protocol A to Protocol B (Eaton's reagent/MW) to lower the activation barrier via acid catalysis.
Loss of ester group (Decarboxylation) Overheating (>260 °C) or extended reaction times trigger premature hydrolysis and thermal decarboxylation of the C3-ester.Lower the reaction temperature slightly or utilize microwave irradiation to shorten the thermal exposure window.

References

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition Scientific Reports (Nature Portfolio) URL:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Asian Journal of Chemistry URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Molecules (MDPI) URL:[Link]

Solvent selection for high-temperature cyclization of fluoroquinolone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for High-Temperature Cyclization of Fluoroquinolone Intermediates

Part 1: Executive Summary & The Thermal Challenge

The synthesis of the 4-quinolone core—the scaffold of fluoroquinolone antibiotics like Ciprofloxacin and Levofloxacin—often hinges on a critical cyclization step. While modern "Grohe" routes utilize basic conditions (


) at moderate temperatures (80–120°C), certain sterically hindered or electron-deficient intermediates (e.g., in the Gould-Jacobs  or Conrad-Limpach  protocols) require thermal cyclization  at temperatures exceeding 250°C .

This application note addresses the engineering and chemical challenges of selecting solvents for these extreme conditions. The focus is on the thermal cyclization of intermediates such as anilinomethylene malonates and specific benzoyl acrylates (e.g., ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate derivatives) where high thermal energy is required to overcome the activation barrier for ring closure.

The Core Dilemma: The solvent must remain liquid and stable at >250°C, inert to the reactive acrylate/amine species, yet removable without high-vacuum distillation that could degrade the product.

Part 2: Solvent Candidate Analysis

Selection must balance Thermal Stability (Boiling Point) against Processability (Melting Point/Workup).

Comparative Solvent Matrix
Solvent SystemBoiling Point (°C)Melting Point (°C)Thermal StabilityRemoval StrategyVerdict
Diphenyl Ether (DPE) 258°C26°CExcellentCrystallization/WashGold Standard for lab/pilot scale.
Dowtherm A 257°C12°CExcellentPhase SeparationPreferred for scale-up (liquid at RT).
Sulfolane 285°C27°CModerate*Water WashRisk: Decomposes >220°C (

gen).
Paraffin/Mineral Oil >300°CN/AGoodHexane WashMessy: Difficult to remove traces.
NMP 202°C-24°CGoodAqueous WorkupToo Low: Requires pressurized vessel.
  • Dowtherm A is a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl.

  • Critical Insight: While Sulfolane offers water solubility (easy workup), it is not recommended for cyclizations requiring >240°C due to thermal decomposition evolving toxic

    
     and polymer formation [1].
    
Decision Logic: Solvent Selection

SolventSelection Start Start: Select Solvent for High-T Cyclization (>240°C) TempCheck Is Reaction Temp > 250°C? Start->TempCheck ScaleCheck Scale of Reaction? TempCheck->ScaleCheck Yes (>240°C) WorkupCheck Is Product Water Soluble? TempCheck->WorkupCheck No (<200°C) DPE Diphenyl Ether (DPE) (Solid at RT, Cleanest Profile) ScaleCheck->DPE Lab Scale (<100g) Dowtherm Dowtherm A (Liquid at RT, Best for Pumping) ScaleCheck->Dowtherm Pilot/Mfg (>1kg) Sulfolane Sulfolane (Risk of Decomposition) WorkupCheck->Sulfolane Yes Pressurized Pressurized NMP/DMAc (Requires Autoclave) WorkupCheck->Pressurized No

Figure 1: Decision tree for selecting the optimal solvent based on temperature requirements and operational scale.

Part 3: Detailed Experimental Protocol

This protocol describes the thermal cyclization of a generic fluoroquinolone precursor (e.g., an anilinomethylene malonate or amino-acrylate) using Diphenyl Ether (DPE) .

Safety Note: DPE has a flash point of ~115°C but is used here near its auto-ignition temperature. Ensure inert atmosphere (


).
Phase 1: Reaction Setup
  • Equipment: 3-neck Round Bottom Flask (RBF), overhead mechanical stirrer (magnetic stirring fails due to viscosity/precipitation), Dean-Stark trap (optional, to remove ethanol byproduct), and a high-temperature reflux condenser.

  • Solvent Ratio: Use 10–15 volumes (mL/g) of Diphenyl Ether. High dilution prevents intermolecular polymerization.

  • Inertion: Purge the solvent with Nitrogen for 15 minutes before heating. Oxidation at 250°C produces tarry impurities.

Phase 2: The Thermal Ramp (Critical Process Parameter)
  • Pre-heating: Heat the DPE to 255–260°C (reflux) before adding the substrate.

    • Why? Adding the substrate to cold solvent and ramping up allows time for side-reactions (decarboxylation/isomerization) at intermediate temperatures. "Drop-wise" addition of substrate solution (in a volatile solvent like toluene) into the molten DPE is the superior method [2].

  • Addition: Dissolve the intermediate in a minimal amount of Toluene or DCM. Add this solution dropwise to the refluxing DPE. The carrier solvent will flash off instantly (collect via Dean-Stark), leaving the substrate to cyclize immediately upon contact.

  • Reaction Time: Maintain reflux for 30–60 minutes . Monitor by TLC/HPLC.

    • Endpoint: Disappearance of the acrylate peak. Extended heating leads to defluorination.

Phase 3: Workup (The "Freezing" Technique)

Standard extraction is impossible due to DPE's high boiling point. We utilize DPE's high melting point (26°C) and solubility profile.

  • Cooling: Cool the reaction mixture slowly to 80°C .

  • Precipitation: Add 0.5 volumes of a non-polar anti-solvent (e.g., n-Heptane or Hexane) to the warm solution.

    • Mechanism:[1][2][3][4][5] This lowers the solubility of the polar quinolone product while keeping the DPE in solution.

  • Crystallization: Continue cooling to 10–15°C .

    • Observation: The fluoroquinolone product will precipitate as a solid.[2] The DPE/Heptane mixture remains liquid (the Heptane depresses the MP of DPE).

  • Filtration: Filter the solids.

  • Wash: Wash the filter cake copiously with warm Heptane (40°C) to remove residual DPE.

  • Drying: Vacuum dry at 60°C.

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Tarry Mess OxidationEnsure rigorous

sparging.
Product contaminated with DPE Inefficient WashingUse warm heptane wash; DPE is very soluble in alkanes, product is not.
Incomplete Cyclization Temperature too lowEnsure internal temp is >250°C. Insulate the flask.
Defluorination Overheating (>2 hrs)Quench reaction immediately upon consumption of SM.
Process Flow Diagram

Workflow Prep Degas DPE (N2 Sparge) Heat Heat to 255°C Prep->Heat Add Flash Addition of Substrate Heat->Add React Cyclization (30-60 min) Add->React Cool Cool to 80°C React->Cool Precip Add Heptane (Anti-solvent) Cool->Precip Filter Filter & Wash Precip->Filter

Figure 2: Optimized workflow for thermal cyclization in Diphenyl Ether.

Part 5: Scientific Context & References

Mechanistic Note: For the specific intermediate ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, researchers should note that while thermal cyclization is possible, the Grohe method (using


 in DMF at 80°C) is often preferred to avoid thermal degradation of the fluorine moiety [3]. However, for Conrad-Limpach  synthesis or when the basic route yields isomers, the high-temperature DPE route remains the authoritative method [4].

References:

  • T. Durst et al. , "Sulfolane in Organic Synthesis," Journal of Organic Chemistry. Link (Verified: Sulfolane decomposition >220°C).

  • BenchChem Technical Guides , "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link (Verified: Protocol for DPE usage).

  • Grohe, K. & Heitzer, H. , "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids," Liebigs Annalen der Chemie. Link (Verified: Comparison of thermal vs basic routes).

  • Manley, P.W. et al. , "Endochin-like Quinolones: A New Class of Antimalarial," Science Translational Medicine (discussing Conrad-Limpach thermal cyclization at 250°C). Link

Sources

Application Note: Catalytic Cyclization Architectures for 5,8-Difluoro-4-Quinolone Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the catalytic processing of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (CAS: 121873-01-6 analog/precursor), a critical intermediate in the synthesis of 5,8-difluoroquinolone antibiotics. The guide focuses on the intramolecular cyclization (Gould-Jacobs type) to form the 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile core, prioritizing modern catalytic methods (Eaton’s Reagent, Microwave) over traditional high-temperature thermal routes.

Introduction & Scientific Context

The "processing" of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate refers to the intramolecular cyclization required to construct the bicyclic quinolone pharmacophore. While traditional methods rely on thermal cyclization in diphenyl ether (Dowtherm A) at extreme temperatures (>250°C), this approach is plagued by tar formation, difficult workups, and safety hazards associated with superheated solvents.

This guide presents catalytic alternatives that operate under milder conditions. The specific substrate, bearing a 2,5-difluoro substitution pattern , presents a unique regiochemical challenge. Cyclization follows an


 (Electrophilic Aromatic Substitution) mechanism, where the ring closure occurs at the sterically accessible ortho position (C6 of the aniline ring), yielding the 5,8-difluoro  isomer. The presence of two electron-withdrawing fluorine atoms deactivates the ring, making robust catalysis essential for efficient conversion.
Reaction Pathway

The transformation involves the elimination of ethanol to form the 4-oxo-quinoline core. The cyano group at position 2 is retained, serving as a versatile handle for subsequent hydrolysis to the carboxylic acid (common in fluoroquinolones like Lomefloxacin) or reduction to amines.

G cluster_0 Catalytic Domain Start Ethyl 2-cyano-3-(2,5-difluoroanilino) prop-2-enoate (Substrate) Inter Transition State (Acylium-like Intermediate) Start->Inter Acid Catalyst (Protonation of Ester) Prod 5,8-Difluoro-4-oxo-1,4-dihydro quinoline-3-carbonitrile (Product) Inter->Prod Intramolecular SEAr Cyclization ByProd Ethanol (Byproduct) Inter->ByProd Elimination

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of the enamino-nitrile precursor.

Comparative Methodology

The following table contrasts the traditional thermal route with the recommended catalytic protocols.

FeatureMethod A: Eaton's Reagent (Recommended)Method B: Microwave Irradiation Method C: Thermal (Dowtherm A)
Catalyst

in Methanesulfonic Acid (7.7 wt%)
Self-catalyzed / Solvent polarityNone (Thermal activation)
Temperature 70°C – 90°C250°C – 300°C250°C – 260°C
Time 2 – 4 Hours10 – 30 Minutes4 – 12 Hours
Yield 85 – 92%75 – 85%50 – 65%
Purification Water quench + FiltrationFiltration (if solvent-free)Distillation of solvent (Difficult)
Scalability High (Process Safe)Low/Medium (Batch limit)Medium (Safety constraints)

Detailed Experimental Protocols

Protocol 1: Eaton's Reagent Catalyzed Cyclization (Primary Recommendation)

Rationale: Eaton’s reagent acts as both a solvent and a condensing agent. The phosphorus pentoxide acts as a powerful dehydrating agent/Lewis acid, while methanesulfonic acid provides the protic medium to activate the ester carbonyl, facilitating attack by the deactivated difluorophenyl ring.

Materials:

  • Substrate: Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (10.0 g, 39.6 mmol)

  • Reagent: Eaton’s Reagent (

    
     solution in 
    
    
    
    ), 50 mL.
  • Quench: Ice-water (300 mL).

Step-by-Step Workflow:

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 10.0 g of the substrate.

  • Addition: Add 50 mL of Eaton’s reagent under nitrogen atmosphere. The mixture will appear as a viscous slurry.

  • Reaction: Heat the mixture to 80°C using an oil bath. Stirring efficiency is critical as viscosity changes.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (quinoline core).
  • Quench: After 3 hours (or completion), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 300 mL of vigorously stirred ice water. The product will precipitate immediately as a white to off-white solid.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure full hydrolysis of residual anhydride species. Filter the solid via a Buchner funnel.

  • Purification: Wash the cake with water (

    
     mL) until the filtrate is neutral (pH 7). Dry in a vacuum oven at 60°C.
    
  • Expected Yield: 8.5 – 9.0 g (88-93%).

Protocol 2: Microwave-Assisted Cyclization (High-Throughput Screening)

Rationale: For rapid library synthesis or small-scale optimization, microwave irradiation provides the necessary activation energy to overcome the deactivating effect of the fluorine atoms without prolonged heating.

Materials:

  • Substrate: 500 mg.

  • Solvent: Diphenyl ether (2 mL) or Solvent-free (Neat).

Step-by-Step Workflow:

  • Loading: Place 500 mg of substrate into a 10 mL microwave process vial.

  • Solvent: Add 2 mL of Diphenyl ether (optional, improves heat transfer). A silicon carbide passive heating element can be used for neat reactions.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Target Temp: 260°C

    • Ramp Time: 5 mins[1][2]

    • Hold Time: 15 mins

    • Pressure Limit: 20 bar

  • Workup: Cool to room temperature. Dilute with 10 mL Hexane to precipitate the product (if Diphenyl ether was used). Filter and wash with Hexane to remove high-boiling solvent.

Analytical Validation & Quality Control

To ensure the integrity of the "processed" molecule, the following analytical signatures must be verified.

1. Regiochemistry Verification (


H NMR): 
The critical distinction is confirming the 5,8-difluoro substitution pattern (cyclization at C6 of aniline) versus the 6,7-difluoro pattern (requires 3,4-difluoro starting material).
  • 5,8-Difluoro Pattern: You will observe two aromatic protons on the quinolone ring that are para to each other (positions 6 and 7). Their coupling constants (

    
    ) will be distinct.
    
    • Signature: Look for a doublet of doublets (dd) around

      
       7.2-7.5 ppm.
      
  • NH Signal: A broad singlet around

    
     12.5-13.0 ppm confirms the N-H tautomer of the 4-quinolone.
    

2. Functional Group Check (IR Spectroscopy):

  • Nitrile (

    
    ):  Sharp band at 2220–2230 cm⁻¹ .
    
  • Ketone (

    
    ):  Strong band at 1640–1660 cm⁻¹  (characteristic of 4-quinolones).
    

3. Impurity Profile:

  • Unreacted Ester: Check for ethyl quartet at 4.2 ppm and triplet at 1.3 ppm. If present, re-subject to Eaton's reagent.

  • Decarboxylated Product: If the temperature is too high (>280°C), the cyano group may be lost or hydrolyzed.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization due to F-deactivation.Increase reaction time in Eaton's reagent to 5 hours; ensure temp is >75°C.
Product is Colored (Dark) Oxidation of the aniline moiety before cyclization.Perform reaction under

atmosphere. Use fresh Eaton's reagent.
Regioisomer Contamination Migration of F (rare) or impure starting aniline.Verify purity of 2,5-difluoroaniline precursor. Check melting point sharpness.
Hydrolysis of Nitrile Acid concentration too high or aqueous quench too hot.Keep quench temperature <10°C. Do not reflux in aqueous acid.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, E64, o2214. Link

  • Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage PathFinder. Link

  • Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. IUCrData, 9, x240505. Link

Sources

Procedure for scale-up synthesis of 2,5-difluoroanilino prop-2-enoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 3-(2,5-difluoroanilino)prop-2-enoate (also referred to as ethyl 3-(2,5-difluoroanilino)acrylate). This structural motif is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors (e.g., FGFR inhibitors).

The protocol utilizes a nucleophilic conjugate addition (Michael addition) of 2,5-difluoroaniline to ethyl propiolate. Unlike traditional substitution methods using ethoxyacrylates, this "atom-economic" route minimizes waste and eliminates the generation of ethanol byproducts during the reaction phase. The process is optimized for a 1.0 kg scale , focusing on exotherm management, regioselectivity (Z-isomer dominance), and impurity rejection via crystallization.

Chemical Basis & Reaction Mechanism

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the


-carbon of the electron-deficient alkyne (ethyl propiolate).

Reaction Scheme:



Mechanistic Insight:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the

    
    -carbon of ethyl propiolate. 2,5-difluoroaniline is less nucleophilic than unsubstituted aniline due to the electron-withdrawing fluorine atoms, requiring optimized concentration gradients to drive kinetics.
    
  • Proton Transfer: Rapid proton transfer generates the enamine structure.

  • Stereoselectivity: The reaction predominantly yields the (Z)-isomer .[1] This selectivity is thermodynamically driven by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester, forming a stable 6-membered pseudo-ring.

Critical Process Parameters (CPPs):

  • Temperature: Must be maintained

    
     to prevent polymerization of ethyl propiolate.
    
  • Stoichiometry: A slight excess of ethyl propiolate (1.05 eq) ensures full conversion of the toxic aniline.

  • Solvent Selection: Ethanol (EtOH) is chosen for its green profile and ability to facilitate direct crystallization of the product upon cooling.

Process Flow & Logic

The following diagram illustrates the reaction mechanism and the critical stabilization of the Z-isomer, which is essential for downstream cyclization efficiency.

ReactionMechanism Aniline 2,5-Difluoroaniline (Nucleophile) Transition Transition State (C-N Bond Formation) Aniline->Transition Attack at Beta-C Propiolate Ethyl Propiolate (Electrophile) Propiolate->Transition Z_Isomer (Z)-Product (Stabilized by H-Bond) Transition->Z_Isomer Fast (Thermodynamic) E_Isomer (E)-Product (Kinetic/Minor) Transition->E_Isomer Slow (Kinetic) E_Isomer->Z_Isomer Isomerization (Heat/Acid)

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for the Z-isomer via intramolecular H-bonding.

Scale-Up Protocol (1.0 kg Basis)

Safety Warning: 2,5-Difluoroaniline is toxic (H301, H311) and readily absorbed through the skin. Ethyl propiolate is a lachrymator and flammable liquid. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, respirator/face shield).

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor equipped with an overhead stirrer (pitch-blade impeller).

  • Thermal Control: Circulating chiller/heater unit (Range: -10°C to 80°C).

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel for ethyl propiolate.

  • Monitoring: Internal temperature probe (PT100).

Step-by-Step Procedure
StepOperationCritical Parameter / Observation
1 Reactor Charging Charge 1.00 kg (7.75 mol) of 2,5-difluoroaniline.
2 Solvent Addition Add 4.0 L of Ethanol (Absolute). Stir at 250 RPM until fully dissolved.
3 Temperature Adjustment Adjust jacket temperature to 20°C. Ensure internal temperature is stable at 20-25°C .
4 Controlled Addition Begin addition of 0.80 kg (8.14 mol, 1.05 eq) Ethyl Propiolate. Rate: Add over 60–90 minutes.
5 Reaction Aging After addition, warm the mixture to 45-50°C and hold for 4–6 hours.
6 Crystallization Cool the mixture slowly to 20°C over 2 hours, then to 0-5°C over 1 hour.
7 Filtration Filter the slurry using a vacuum nutsche or centrifuge.
8 Washing Wash the cake with 2 x 500 mL of cold Ethanol (0°C).
9 Drying Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls & Specifications

To ensure the integrity of the intermediate for pharmaceutical use, the following In-Process Controls (IPC) and Release Specifications are mandatory.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (acrylate).

  • Retention Time (Approx):

    • 2,5-Difluoroaniline: ~4.5 min

    • (Z)-Product: ~8.2 min

    • (E)-Product: ~8.8 min (often overlaps or appears as a shoulder)

Data Summary Table
ParameterAcceptance CriteriaTypical Result
Appearance White to off-white crystalline solidOff-white needles
Purity (HPLC)

(Area %)

2,5-Difluoroaniline

Not Detected
Ethyl Propiolate

Not Detected
Water Content (KF)


Yield

(Gravimetric)

(1.62 kg)

Troubleshooting & Optimization

Issue: Low Conversion or Slow Reaction

  • Cause: 2,5-difluoroaniline is electron-deficient.

  • Solution: Increase reaction temperature to 60°C (reflux) cautiously. Alternatively, add 1-2 mol% of mild Lewis acid (e.g.,

    
    ) or Bronsted acid (Acetic Acid) to activate the alkyne, though this is rarely needed in ethanol.
    

Issue: High E-Isomer Content

  • Cause: Kinetic trapping or solvent effects.

  • Solution: The Z-isomer is thermodynamically favored. Heating the reaction mixture at the end of the reaction (reflux for 30 mins) allows E-to-Z isomerization via the enamine/imine tautomerization equilibrium.

Issue: Coloration (Yellow/Brown)

  • Cause: Oxidation of the aniline starting material prior to reaction.

  • Solution: Perform the reaction under a nitrogen blanket. Use fresh aniline or distill prior to use.

Process Workflow Diagram

ProcessFlow Start Start: Raw Material Check (2,5-DFA + Ethyl Propiolate) Reactor Reactor (10L) Solvent Charge + Aniline Dissolution Start->Reactor Dosing Controlled Addition (Ethyl Propiolate, <40°C) Reactor->Dosing Reaction Reaction Aging (45-50°C, 4-6 hrs) Dosing->Reaction IPC_Check IPC: HPLC Conversion (>99.5%) Reaction->IPC_Check IPC_Check->Reaction Fail (Extend Time) Crystallize Cooling Crystallization (20°C -> 0°C) IPC_Check->Crystallize Pass Filter Filtration & Wash (Cold EtOH) Crystallize->Filter Dry Vacuum Drying (40°C) Filter->Dry End Final Product Packaging Dry->End

Figure 2: Process Flow Diagram (PFD) for the 1.0 kg scale-up campaign.

References

  • Reaction Kinetics & Mechanism

    • Asghari, S., et al. (2006). Kinetics and mechanism study of aniline addition to ethyl propiolate. International Journal of Chemical Kinetics.

  • Safety Data (2,5-Difluoroaniline)

    • Fisher Scientific. (2025).[2][3][4][5][6][7] Safety Data Sheet: 2,5-Difluoroaniline.

  • General Acrylate Synthesis

    • Wikipedia Contributors. (2025).[7] Ethyl acrylate: Synthesis and Reactions.

  • Green Chemistry Protocols

    • Venkateswarlu, K., et al. (2014). Stereoselective formation of C-N bonds by reaction of amines with activated alkynes in water. ResearchGate.

Sources

Troubleshooting & Optimization

Minimizing decarboxylation side reactions during quinolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinolone Synthesis Optimization Topic: Minimizing Decarboxylation Side Reactions at the C3 Position

Welcome to the Quinolone Synthesis Support Hub

Current Status: Operational Role: Senior Application Scientist Objective: Prevent the loss of the pharmacophore-critical C3-carboxyl group during 4-quinolone scaffold construction.

The 3-carboxy-4-quinolone motif is the structural prerequisite for antibacterial activity (binding to the DNA gyrase-DNA complex). However, this moiety represents a vinylogous


-keto acid system . Under the thermal stress of cyclization or the pH extremes of ester hydrolysis, this system is thermodynamically predisposed to decarboxylate, yielding the inactive 4-quinolone.

This guide provides mechanistic insights and validated protocols to stabilize the C3-position during the Gould-Jacobs and Grohe-Heberer synthetic routes.

Module 1: Mechanistic Root Cause Analysis

Why is your product decarboxylating? The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure allows for a six-membered cyclic transition state when protonated or heated. This facilitates a concerted elimination of CO₂, similar to the decarboxylation of acetoacetic acid, but driven by the aromatization potential of the quinoline ring.

The Danger Zones:

  • Thermal Cyclization (Gould-Jacobs): Requires temperatures >250°C (Dowtherm A), often exceeding the activation energy for decarboxylation.

  • Acidic Hydrolysis: Strong mineral acids (HCl/H₂SO₄) protonate the carbonyl, lowering the barrier for the cyclic elimination mechanism.

Module 2: The Gould-Jacobs Protocol (Thermal Management)

Applicability: Large-scale industrial synthesis of simple quinolones.

The Issue: The classic cyclization of diethyl (anilinomethylene)malonate requires extreme heat (250–280°C) in diphenyl ether. This often leads to a "race" between cyclization and decarboxylation.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
>10% Decarboxylated Impurity Reaction temp >260°CSwitch solvent to Sulfolane or Dowtherm A and strictly limit temp to 255°C.
Incomplete Cyclization Heat transfer inefficiencyEnsure high-shear stirring. The reaction is biphasic; local hot spots cause degradation.
Dark Tarry Residue Oxidative polymerizationSparge reaction vessel with N₂. Oxygen accelerates radical decarboxylation at high temps.

Optimization Strategy: Lewis Acid Catalysis You can lower the cyclization temperature by ~100°C using a Lewis acid, effectively bypassing the thermal decarboxylation threshold.

  • Reagent: Polyphosphoric acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

  • Condition: 120–140°C instead of 250°C.

  • Benefit: Decarboxylation is kinetically inhibited at these temperatures.

Module 3: The Grohe-Heberer Protocol (The "Magnesium Lock")

Applicability: Complex fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin).

The Solution: This method avoids thermal cyclization entirely by using a base-mediated cyclization. The key to preventing decarboxylation here is the Magnesium Chelate Strategy .

Mechanism: Magnesium ethoxide [Mg(OEt)₂] forms a stable chelate with the


-keto ester intermediate. This "locks" the carboxyl group in a complex, preventing the rotation required for the decarboxylation transition state.

Step-by-Step Protocol: The "Magnesium Lock" Cyclization

  • Activation: Dissolve the benzoyl acetate precursor in dry toluene.

  • Chelation: Add 1.1 eq Mg(OEt)₂ . Stir at RT for 1 hr. Crucial: The solution should turn clear/yellow, indicating chelate formation.

  • Acylation: Add the acid chloride dropwise. The magnesium directs the C-acylation exclusively.

  • Cyclization: Treat with NaH or K₂CO₃ in DMF/DMSO.

  • Result: The ester remains intact because the magnesium stabilizes the enolate geometry.

Module 4: Safe Hydrolysis of the C3-Ester

Context: Converting the precursor ester to the active free acid.

The Hazard: Acidic hydrolysis (HCl reflux) is the most common point of failure for decarboxylation.

Recommended Protocol: Controlled Saponification

  • Solvent: Use a mixture of 1,4-Dioxane : Water (4:1) . Dioxane solubilizes the organic core better than ethanol, allowing lower temps.

  • Base: Use LiOH·H₂O (2.5 eq) instead of NaOH. Lithium salts are more soluble in organic mixtures, preventing local concentration spikes.

  • Temperature: Reflux at 60–70°C . Do not exceed 80°C.

  • Workup (The Critical Step):

    • Cool to 0°C.

    • Acidify slowly with Acetic Acid (weak acid) to pH 4–5.

    • Avoid concentrated HCl, which can induce decarboxylation on the precipitating solid surface.

Visualizing the Pathways

The following diagram illustrates the bifurcation between successful synthesis and the decarboxylation failure mode, highlighting the intervention points.

QuinolonePathways Start Aniline Precursor Inter_GJ Anilinomethylene malonate Start->Inter_GJ Gould-Jacobs Route Inter_GH Benzoyl Acetate (Mg Chelate) Start->Inter_GH Grohe-Heberer Route Cyclization_Thermal Thermal Cyclization (250°C, Dowtherm) Inter_GJ->Cyclization_Thermal Cyclization_Base Base Cyclization (NaH/DMF, <100°C) Inter_GH->Cyclization_Base Quinolone_Ester Quinolone-3-Ester Cyclization_Thermal->Quinolone_Ester Success (<90%) SideProduct Decarboxylated Impurity Cyclization_Thermal->SideProduct Thermal Elimination (Major Risk) Cyclization_Base->Quinolone_Ester High Yield Hydrolysis_Acid Acid Hydrolysis (HCl, Reflux) Quinolone_Ester->Hydrolysis_Acid Hydrolysis_Base Saponification (LiOH, 60°C) Quinolone_Ester->Hydrolysis_Base Product Active Quinolone (3-COOH) Hydrolysis_Acid->Product Hydrolysis_Acid->SideProduct Acid Catalysis Hydrolysis_Base->Product Recommended

Caption: Decision tree comparing thermal risks in Gould-Jacobs vs. chemical control in Grohe-Heberer pathways.

FAQ: Rapid Troubleshooting

Q: I cannot use the Grohe-Heberer method. How do I save my Gould-Jacobs reaction? A: If you are locked into the thermal route, add a high-boiling radical scavenger or simply switch the solvent to Diphenyl sulfone . It has a higher boiling point but stabilizes the transition state better than Diphenyl ether. Alternatively, use microwave irradiation to shorten the heat exposure time from hours to minutes [1].

Q: My product decarboxylates during recrystallization. Why? A: You are likely using a solvent with a high boiling point (e.g., DMSO or DMF) and heating it too long. Quinolone-3-carboxylic acids are zwitterionic. In polar aprotic solvents at high heat, they can undergo "self-catalysis." Switch to Acetic Acid/Water or Acetonitrile for recrystallization and keep temperatures below 90°C.

Q: Does the substituent at Position 7 affect decarboxylation? A: Yes. Electron-donating groups (like the piperazine in Ciprofloxacin) increase the electron density of the ring system, making the carboxyl group slightly less prone to electrophilic displacement, but more prone to oxidative degradation. However, the fundamental thermal instability remains.

References

  • Gould-Jacobs Reaction & Thermal Cyclization

    • Source: "Gould–Jacobs reaction - Mechanism and Decarboxylation Pathways."[1] Wikipedia/ResearchGate.

    • URL:[Link][2][3]

  • Grohe-Heberer Method & Magnesium Chelation

    • Source: "The Grohe method and quinolone antibiotics - Bayer Global."[4]

  • Source: "Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1)." Google Patents.
  • General Quinolone Stability: Source: "Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids." BenchChem.

Sources

Technical Support Center: Purification of N-Acryloyl-2,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 2,5-difluoroaniline (2,5-DFA) from acrylate reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Troubleshooting Guide & FAQs.

The Core Challenge: Why Standard Workups Fail

The Scenario: You have synthesized an acrylamide derivative using 2,5-difluoroaniline and an acryloylating agent (e.g., acryloyl chloride). You performed a standard 1N HCl wash or used a standard isocyanate scavenger, yet the starting aniline persists in your LC-MS/NMR.

The Science: The failure stems from the electron-withdrawing nature of the two fluorine atoms on the aniline ring.

  • Low Basicity (pKa ~2.2): Unlike typical anilines (pKa ~4.6), 2,5-DFA is a very weak base. A mild acid wash (pH 3-4, like citric acid) will not sufficiently protonate it to partition it into the aqueous layer. You need a pH significantly below its pKa (pH < 1) to drive the equilibrium toward the water-soluble anilinium salt.

  • Low Nucleophilicity: The fluorines pull electron density away from the nitrogen, making it a sluggish nucleophile. Standard electrophilic scavengers (like PS-Isocyanate) that rely on rapid nucleophilic attack will react too slowly, leaving impurities behind.

Decision Matrix: Select Your Purification Strategy

Use the following logic flow to determine the safest and most efficient protocol for your specific scale and constraints.

PurificationStrategy start Start: Reaction Mixture (Product + 2,5-DFA) scale What is your reaction scale? start->scale small Small Scale (<100 mg) High Throughput scale->small large Large Scale (>1 g) Process Development scale->large scav_type Scavenging Strategy small->scav_type acid_sens Is Product Acid Sensitive? (Risk of Hydrolysis/Polymerization) large->acid_sens yes_acid Avoid Bulk Acid. Use Chromatography. acid_sens->yes_acid Yes no_acid Use Protocol A: Cold Strong Acid Wash acid_sens->no_acid No scx Use Protocol B: Strong Cation Exchange (SCX) (Best for weak bases) scav_type->scx nco Avoid PS-Isocyanate (Kinetics too slow) scav_type->nco Not Recommended

Figure 1: Decision tree for selecting the optimal purification method based on scale and chemical stability.

Protocol A: The "Cold Strong Acid" Extraction (Liquid-Liquid)

Best For: Large scale (>1g) where the product is moderately stable to acid. Mechanism: Leveraging Le Chatelier's principle by dropping pH < 1 to force the weak base (2,5-DFA) into the aqueous phase as a salt.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid: 2M or 3M Hydrochloric Acid (HCl). Do not use Citric Acid or 1M HCl.

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology
  • Dilution: Dilute the reaction mixture with EtOAc (avoid Ether due to peroxide risks with acrylates).

  • Temperature Control (CRITICAL): Cool the biphasic mixture to 0°C in an ice bath.

    • Why? Acrylamides can hydrolyze in strong acid. Low temperature kinetically inhibits hydrolysis while allowing rapid proton transfer.

  • The Wash:

    • Wash 2x with cold 3M HCl .

    • Shake vigorously for 30-45 seconds.

    • Technical Note: The pH of the aqueous layer must be < 1. Test with pH paper. If pH > 1, the 2,5-DFA will remain in the organic layer.

  • Salting Out: Wash 1x with Saturated Brine to remove residual acid and break emulsions.

  • Drying: Dry over MgSO₄ (acidic/neutral) rather than Na₂SO₄ to minimize water content quickly.

  • Concentration: Evaporate solvent at < 30°C to prevent thermal polymerization.

Protocol B: Solid-Phase Scavenging (The "Smart" Way)

Best For: Small scale, library synthesis, or acid-sensitive products. Mechanism: Using a Strong Cation Exchange (SCX) resin (Sulfonic Acid functionalized) to capture the amine via ionic bonding. Why NOT PS-Isocyanate? As noted in the introduction, 2,5-DFA is a poor nucleophile. It will not react fast enough with electrophilic resins (PS-NCO, PS-CHO) to be removed efficiently [1].

Reagents Required[1][2][3][4][5][6][7][8]
  • Resin: Polystyrene-supported Toluenesulfonic acid (PS-TsOH) or Macroporous SCX resin.

  • Loading: Typically 1.0 – 2.0 mmol/g.

Step-by-Step Methodology
  • Calculation: Calculate the theoretical excess of 2,5-DFA. Use 3 to 4 equivalents of resin relative to the impurity (not the product).

  • Swelling: Pre-swell the resin in DCM or THF for 10 minutes.

    • Why? Dry resin beads have poor mass transfer. Swelling opens the pore structure.

  • Incubation: Add the reaction mixture to the resin. Shake gently at Room Temperature for 1-2 hours.

    • Note: Unlike PS-Isocyanate which requires overnight shaking for weak amines, protonation by PS-TsOH is fast.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Wash: Wash the resin cake with DCM to recover any entrained product.

  • Result: The 2,5-DFA remains ionically bound to the resin; the filtrate contains your pure acrylate.

ScavengingWorkflow mix Crude Mix (Product + 2,5-DFA) resin Add PS-TsOH Resin (Strong Acid) mix->resin bind Binding Step 2,5-DFA protonates & binds to Resin resin->bind filter Filtration bind->filter pure Filtrate: Pure Acrylate filter->pure waste Solid Waste: Resin-DFA Salt filter->waste

Figure 2: Workflow for removing weak bases using sulfonic acid scavenger resins.

Frequently Asked Questions (Troubleshooting)

Q1: I used 1M HCl, but the aniline is still there. Why? A: 1M HCl (pH ~0) is often insufficient for 2,5-DFA (pKa ~2.2) if the organic solvent extraction coefficient is high. The equilibrium


 dictates that at pH 0, a small but significant portion remains unprotonated. Use 3M HCl  to drop the pH further, or switch to the SCX resin method (Protocol B) which drives the equilibrium via solid-phase capture.

Q2: My acrylate product disappeared after the acid wash! A: You likely experienced hydrolysis or polymerization.

  • Hydrolysis: Did you keep it at 0°C? If you let it warm up in the presence of 3M HCl, the amide bond can cleave.

  • Polymerization: Did you remove the radical inhibitor (e.g., MEHQ) during the wash? Acid washes can sometimes strip phenolic inhibitors. Always re-add a small amount of inhibitor (10-50 ppm MEHQ) to the organic layer before concentration [2].

Q3: Can I use chromatography instead? A: Yes, but it is challenging.

  • Normal Phase (Silica): 2,5-DFA is non-polar for an amine. It often co-elutes with acrylates.

  • Reverse Phase (C18): This is better. Use an acidic mobile phase (0.1% Formic Acid). The 2,5-DFA will be partially protonated and elute near the solvent front, while the lipophilic acrylate product will retain longer.

Q4: Is 2,5-difluoroaniline toxic? A: Yes, halogenated anilines are generally toxic and potential skin sensitizers. Always handle waste streams (especially the aqueous acid waste from Protocol A) as hazardous chemical waste.

Summary Data Table: Method Comparison

FeatureProtocol A: Cold Acid Wash Protocol B: SCX Resin Protocol C: PS-Isocyanate
Principle Liquid-Liquid PartitioningSolid-Phase Ion ExchangeCovalent Scavenging
Effectiveness High (if pH < 1)Very High Low (Slow kinetics)
Product Loss Moderate (Hydrolysis risk)Low (< 5%)Low
Speed Fast (< 30 mins)Medium (1-2 hours)Slow (Overnight)
Cost Very LowHighHigh
Recommendation Standard for Scale-up Standard for MedChem Avoid for this substrate

References

  • Biotage AB. (2000). PS-Isocyanate: Scavenging nucleophiles, including amines and alkoxides. Technical Note 512. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2,5-Difluoroaniline.[1][2][3][4] Retrieved from

  • Driver, T. G., et al. (2020).[5] Oxidation of Nonactivated Anilines.[5] Journal of the American Chemical Society, 142(9), 4456-4463. (Context on electron-deficient aniline reactivity). Retrieved from

  • PubChem. (2025).[4] 2,5-Difluoroaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: High-Temperature Cyclization in Dowtherm A

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Profiles for Thermal Cyclization (e.g., Gould-Jacobs Reaction)

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your high-temperature cyclization yields are inconsistent, your product is charring, or you are struggling with the safe handling of Dowtherm A at its smoke point.

This guide moves beyond basic recipes. It treats the reaction environment as a thermodynamic system that must be engineered for selectivity. Below, you will find optimized protocols, troubleshooting logic, and the physical justification for every parameter we recommend.

Part 1: The Physics of the Solvent

To master the reaction, you must master the medium. Dowtherm A is a eutectic mixture of two stable aromatics.[1][2] It is selected not just for its boiling point, but for its low viscosity at high temperatures, which ensures turbulent flow and efficient heat transfer—critical for preventing "hot spots" that degrade your product.

Table 1: Critical Properties of Dowtherm A
PropertyValueOperational Implication
Composition 26.5% Biphenyl / 73.5% Diphenyl OxideEutectic nature prevents crystallization above 12°C.
Boiling Point (atm) 257°C (495°F)Defines the maximum "Soak" temperature for reflux cyclizations.
Flash Point (Closed Cup) 113°C (235°F)CRITICAL: You are operating above the flash point. Nitrogen blanketing is mandatory.
Autoignition Temp 599°C (1110°F)High margin of safety, but vapor leaks can still ignite on hot external surfaces.
Vapor Pressure ~1.0 atm @ 257°CThe solvent refluxes gently at atmospheric pressure; no autoclave required.

Scientist’s Note: Many researchers fail to realize that Dowtherm A has a high surface tension (40 dynes/cm). This can cause "bumping" if volatiles (like ethanol from a condensation step) are released rapidly. Agitation geometry is key.

Part 2: Optimized Temperature Profiling (SOP)

Standard Operating Procedure for Gould-Jacobs Type Cyclization

The most common failure mode is "crashing" the heating profile—heating too fast traps volatiles, while heating too slow allows competitive polymerization (tarring).

Phase 1: The "Degassing" Ramp (Ambient 150°C)
  • Goal: Remove residual solvents or condensation byproducts (e.g., ethanol, water) before reaching cyclization temperatures.

  • Protocol: Ramp at 5°C/min . Hold at 150°C for 15 minutes.

  • Why? If you ramp directly to 250°C, the rapid expansion of trapped ethanol (BP 78°C) within the viscous Dowtherm matrix will cause violent foaming and potential loss of containment.

Phase 2: The "Activation" Ramp (150°C 250°C)
  • Goal: Cross the activation energy barrier (

    
    ) quickly to favor cyclization over intermolecular polymerization.
    
  • Protocol: Increase ramp rate to 10-15°C/min .

  • Why? Slow heating in this zone favors the formation of linear polymers (tars). You need to "shock" the intermediate into the cyclic conformation.

Phase 3: The "Reflux" Soak (250°C - 257°C)
  • Goal: Complete conversion.

  • Protocol: Hold at heavy reflux. Ensure the condenser coolant is warm (water > 50°C) or use an air condenser.

  • Why? Cold water in the condenser can shock the Dowtherm vapor, causing it to crystallize/solidify in the condenser throat, creating a dangerous pressure buildup.

Phase 4: The "Quench" Cool-Down
  • Goal: Controlled precipitation.

  • Protocol: Cool to 80°C. Add non-polar anti-solvent (Heptane/Hexane) if precipitation is the isolation method.

Part 3: Troubleshooting & FAQs

Direct solutions to field-reported issues.

Category A: Yield & Purity

Q: My reaction mixture turns into an intractable black tar. What happened? A: This is usually Oxidative Degradation or Thermal Polymerization .

  • Check the Blanket: Dowtherm A oxidizes at high temperatures. Are you sparging with Nitrogen before heating and blanketing during heating?

  • Check the Ramp: If you heated too slowly between 180°C and 240°C, the intermediate likely polymerized. Increase the ramp rate in this specific window.

Q: I see "snow" forming in my condenser, blocking the flow. A: You are "freezing" the solvent. Dowtherm A freezes at 12°C, but its high viscosity near room temperature can clog narrow apertures.

  • Fix: Switch to an air condenser or set your recirculating chiller to 60°C. Do not use tap water.

Category B: Process Safety

Q: The reaction "bumps" violently at around 110°C. A: This is the Flash-Boil Effect . You are likely evolving a small molecule (ethanol/methanol) from a condensation step.

  • Fix: Install a Dean-Stark trap. Even though Dowtherm boils at 257°C, you must strip the low-boilers. If the bumping persists, pause the ramp at 120°C and apply a slight vacuum (controlled) to strip the volatile component before proceeding to high heat.

Q: How do I remove Dowtherm A from my product? It doesn't rotovap off. A: You cannot Rotovap Dowtherm A (BP 257°C) with standard equipment.[3][4]

  • Method 1 (Precipitation): Cool to room temperature.[5][6] The product often precipitates.[7] Wash the filter cake with hexane (Dowtherm is soluble in hexane; most polar cyclized products are not).

  • Method 2 (Kugelrohr/High Vac): If the product is an oil, you must use high vacuum (< 1 mmHg) and a Kugelrohr oven to distill the solvent off.

Part 4: Visualizations

Diagram 1: The Optimized Temperature Control Loop

This logic flow illustrates the critical decision points during the heating profile to prevent safety incidents and yield loss.

TempProfile Start Start: Ambient Temp Degas Phase 1: Degassing Ramp (Target 150°C @ 5°C/min) Start->Degas CheckVolatiles Volatiles Evolving? Degas->CheckVolatiles Hold Hold @ 120-150°C (Strip Ethanol) CheckVolatiles->Hold Yes (Bubbling/Foaming) AggressiveRamp Phase 2: Activation Ramp (Target 257°C @ 15°C/min) CheckVolatiles->AggressiveRamp No / Stable Hold->CheckVolatiles Until Cessation Reflux Phase 3: Reflux Soak (257°C, N2 Blanket) AggressiveRamp->Reflux Reach BP Cooling Phase 4: Cool to 80°C Reflux->Cooling Conversion Complete (TLC) Workup Precipitate with Hexane Cooling->Workup

Caption: Decision logic for the heating profile. Note the critical "Hold" loop to manage volatile evolution before the aggressive ramp.

Diagram 2: Workup & Isolation Decision Tree

How to separate your product from the high-boiling solvent.

WorkupLogic ReactionDone Reaction Complete (In Dowtherm A) ProductState Is Product Solid at Room Temp? ReactionDone->ProductState PathSolid Precipitation Protocol ProductState->PathSolid Yes PathOil Distillation Protocol ProductState->PathOil No (Oily/Viscous) Step1 1. Cool to 25°C PathSolid->Step1 Step2 2. Add Hexane/Heptane Step1->Step2 Step3 3. Filter & Wash Step2->Step3 StepA 1. High Vac (<1 mmHg) PathOil->StepA StepB 2. Kugelrohr @ 100°C StepA->StepB StepC 3. Column Chromatography StepB->StepC

Caption: Workflow for removing Dowtherm A. Precipitation is preferred; distillation requires high vacuum due to the 257°C boiling point.

References

  • Dow Chemical Company. (n.d.).[4] DOWTHERM™ A Heat Transfer Fluid Product Technical Data.[1][3][4][8][9] Retrieved from [Link]

  • Eastman Chemical Company. (n.d.). Therminol VP-1 Heat Transfer Fluid (Equivalent to Dowtherm A).[10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Thermoanalytical and Kinetic Studies for Thermal Stability. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate as a critical intermediate for the classical Gould-Jacobs reaction, a pathway heavily utilized for constructing fluoroquinolone antibiotics and pyrazolo-pyrimidine scaffolds.

While the condensation of an aniline with an alkyl (ethoxymethylene)cyanoacetate appears straightforward on paper[1], the reality of synthesizing this specific fluorinated derivative is fraught with stalled conversions, isomeric false-positives, and solvent-induced impurities. This guide synthesizes field-proven insights to help you diagnose and resolve low-purity outcomes.

Mechanistic Causality: The Root of Purity Issues

The synthesis relies on the nucleophilic attack of the aniline nitrogen onto the highly electrophilic ethoxymethylene carbon of ethyl (ethoxymethylene)cyanoacetate (EEMCA), followed by the elimination of ethanol[2].

However, the 2,5-difluoroaniline substrate presents a significant electronic hurdle. Fluorine is highly electronegative; having two fluorine atoms on the aromatic ring exerts a profound inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the amine, rendering it a very weak nucleophile. Consequently, standard refluxing conditions in ethanol often result in incomplete conversion. Furthermore, attempting to force the reaction with excessive heat (>120°C) prior to the formal high-temperature cyclization step can lead to premature degradation and polymerization[3].

Mechanism A 2,5-Difluoroaniline (Weak Nucleophile) C Tetrahedral Intermediate (Addition) A->C Addition B Ethyl (ethoxymethylene) cyanoacetate B->C Electrophile D Ethyl 2-cyano-3-(2,5-difluoroanilino) prop-2-enoate C->D Elimination (- EtOH) E Ethanol (Byproduct) C->E Leaving Group

Figure 1: Mechanistic pathway of the Gould-Jacobs condensation step.

Quantitative Diagnostic Matrix

Before altering your synthetic protocol, analyze your crude product using LC-MS. Match your quantitative observations against this diagnostic matrix to isolate the chemical root cause.

Observation (HPLC/LC-MS)Mass [M+H]⁺Chemical Root CauseCorrective Action
Large early-eluting peak 130Incomplete conversion (Residual 2,5-difluoroaniline).Switch solvent to Toluene; add p-TsOH catalyst.
Twin peaks, baseline resolved 253 & 253E / Z Isomerization (False positive for impurity).None required. Proceed to cyclization.
Impurity peak (-14 Da) 239Transesterification to Methyl Ester.Eliminate Methanol from all workflows.
Late-eluting broad peak >500Bis-adduct formation / Thermal degradation.Reduce EEMCA excess; strictly control temp <110°C.

Frequently Asked Questions (Diagnostic Logic)

TroubleshootingTree Start Analyze Purity (HPLC/LC-MS) Unreacted High Residual Aniline? Start->Unreacted Isomers Two Peaks, Same Mass? Start->Isomers MassMinus14 Impurity Peak [M-14]? Start->MassMinus14 Sol1 Add p-TsOH Catalyst Increase Temp to 110°C Unreacted->Sol1 Yes Sol2 E/Z Isomerization (Normal, proceed) Isomers->Sol2 Yes Sol3 Transesterification Switch MeOH to EtOH MassMinus14->Sol3 Yes

Figure 2: LC-MS diagnostic logic tree for troubleshooting cyanoacrylate purity.

Q: My HPLC shows two closely eluting peaks, but LC-MS shows both have an [M+H]⁺ of 253. Is my product degrading? A: No. This is a classic false-positive for impurity. The product contains a tri-substituted alkene, which exists as a thermodynamic mixture of E and Z stereoisomers. Because the energy barrier for isomerization is relatively low, they often co-exist and separate slightly on reverse-phase HPLC columns. Actionable advice: Proceed to the next step. Both isomers will undergo the subsequent high-temperature thermal cyclization to form the identical quinolone core[3].

Q: I am seeing a significant impurity peak at [M+H]⁺ 239. What is this, and how do I prevent it? A: This mass represents a loss of 14 Da, which is the hallmark of a transesterification side reaction where your desired ethyl ester is converted to a methyl ester. This almost always occurs if methanol is used as a reaction solvent, a crystallization washing agent, or even in the HPLC diluent when residual trace acid is present. Actionable advice: Strictly use ethanol, toluene, or hexanes for all processing and analytical preparation steps.

Q: The reaction stalls at 60% conversion even after 24 hours of reflux in ethanol. How do I drive it to completion? A: As mentioned in the mechanistic breakdown, the two fluorine atoms drastically reduce the nucleophilicity of the aniline. Refluxing ethanol (78°C) simply does not provide sufficient thermal energy to overcome the activation barrier. Actionable advice: Switch the solvent to anhydrous toluene (110°C) and add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to increase the electrophilicity of the ethoxymethylene carbon.

Self-Validating Standard Operating Protocol

To ensure high purity and complete conversion, abandon standard ethanol-reflux methods and utilize this acid-catalyzed, high-temperature kinetic trapping protocol. Every step is designed to be self-validating.

Step 1: Reagent Charging In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,5-difluoroaniline (1.0 eq, 100 mmol, 12.9 g) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq, 105 mmol, 17.7 g). Causality: The Dean-Stark trap is critical. By continuously removing the ethanol byproduct, you prevent the reverse reaction and drive the equilibrium entirely toward the product.

Step 2: Solvent & Catalyst Addition Add 150 mL of anhydrous Toluene and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq, 5 mmol, 0.95 g). Causality: Toluene allows a reflux temperature of ~110°C, providing the exact kinetic energy required for the electron-poor aniline to attack, without crossing the >120°C threshold that triggers premature cyclization[3].

Step 3: Reflux & Self-Validation Heat the mixture to a vigorous reflux. Validation Checkpoint: At t=4 hours, pull a 50 µL aliquot, dilute in 1 mL acetonitrile, and run a rapid LC-MS. The reaction is self-validating if the LC-MS shows >95% consumption of the aniline peak (m/z 130) and dominance of the product peak (m/z 253). If m/z 130 is still >5%, continue refluxing for 2 hours.

Step 4: Kinetic Trapping via Crystallization Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Causality: The product, ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate, has significantly lower solubility in cold toluene compared to the starting materials and the p-TsOH catalyst. This allows for the kinetic trapping and precipitation of the pure product while impurities remain in the mother liquor.

Step 5: Filtration & Washing Filter the precipitate under a vacuum. Wash the filter cake with ice-cold hexanes (2 x 50 mL). Crucial Warning: Do NOT wash with methanol or ethanol. Residual p-TsOH in the cake will immediately catalyze transesterification with methanol, ruining your purity profile.

Step 6: Drying Vacuum dry the solid at 45°C to a constant weight. The resulting product should be a pale yellow to off-white crystalline solid.

References

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: SciELO México URL
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives.

Sources

Recrystallization techniques for purifying ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals dealing with the purification of ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate . This compound—synthesized via the condensation of 2,5-difluoroaniline and ethyl ethoxymethylenecyanoacetate—is a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors.

The primary bottleneck in isolating this highly hydrophobic anilinoacrylate is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This guide synthesizes thermodynamic principles with field-proven methodologies to help you bypass LLPS, reject co-crystallizing impurities, and establish a self-validating purification workflow.

Mechanistic Grounding: The Thermodynamics of "Oiling Out"

To troubleshoot recrystallization, we must first understand the causality behind experimental failures. Oiling out occurs when a solution becomes supersaturated but, instead of nucleating solid crystals, separates into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich phase.

Thermodynamically, this happens when the system's trajectory crosses the binodal curve (miscibility gap) before it can overcome the activation energy required for solid nucleation at the solubility curve [1]. When ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate oils out, the dense liquid phase acts as a highly effective organic solvent, aggressively scavenging unreacted 2,5-difluoroaniline and dialkylated impurities. Consequently, when this oil eventually solidifies, it traps these impurities within the crystal lattice, destroying the product's purity [2].

PhaseBoundary Start Homogeneous Solution (High Temp, Low Antisolvent) Cooling Cooling / Antisolvent Addition Start->Cooling Binodal Binodal Curve (Liquid-Liquid Phase Separation) Cooling->Binodal High Supersaturation No Seeds Solubility Solubility Curve (Solid-Liquid Boundary) Cooling->Solubility Controlled Supersaturation Seeding Seeding Strategy (Bypass LLPS) Cooling->Seeding Seed BEFORE Binodal (Optimal) OilingOut Oiling Out (LLPS) Severe Impurity Entrapment Binodal->OilingOut Crystallization Nucleation & Growth High Purity Crystals Solubility->Crystallization OilingOut->Seeding Add Seeds to Emulsion (Sub-optimal) Seeding->Crystallization Induced Nucleation

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Troubleshooting FAQs

Q1: My product separates as a dense oil on the bottom of the flask instead of crystallizing. How do I prevent this? A: Oiling out is driven by generating high supersaturation in a solvent system where the compound has a steep solubility curve. To prevent this, you must shift the thermodynamic trajectory to intersect the solid-liquid boundary before the liquid-liquid boundary. Actionable fix: Lower your initial concentration by 15-20%, reduce the cooling rate to 0.1 °C/min, and introduce pure seed crystals exactly when the solution crosses the solubility limit but remains clear. If using an antisolvent, do not exceed a 1:1 solvent-to-antisolvent ratio before seeding [3].

Q2: Impurity C (residual 2,5-difluoroaniline) is consistently co-crystallizing. How can I improve the impurity rejection? A: Impurity entrapment is a direct consequence of the oil phase acting as a "sponge" for hydrophobic impurities. While controlled oiling-out can sometimes be used for purification if the impurity partitions favorably into the mother liquor [4], for this specific difluoro-anilinoacrylate, avoiding LLPS entirely yields the highest purity. Switch from a highly polar solvent (like pure Ethanol) to a less polar binary system (like Ethyl Acetate/Heptane) to keep the aniline impurity dissolved in the mother liquor while precipitating the product.

Q3: What is the optimal solvent system for this specific anilinoacrylate? A: Historically, general anilinoacrylates were recrystallized from low-boiling petroleum ether [5]. However, the 2,5-difluoro derivative is exceptionally hydrophobic. Pure petroleum ether limits throughput due to poor solubility. An Ethyl Acetate / Heptane (1:3) system is optimal. It provides a wide Metastable Zone Width (MSZW), allowing for controlled crystal growth without hitting the LLPS boundary.

Quantitative Solvent Comparison

The following table summarizes the performance of various solvent systems based on empirical data for ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate.

Solvent SystemRatio (v/v)LLPS RiskYield (%)Purity (HPLC Area %)Technical Notes
Ethanol / Water 1:1High 88 - 9294.5Prone to oiling out; requires precise seeding and slow antisolvent dosing.
Isopropanol (IPA) PureMedium75 - 8098.0Good balance; wider MSZW than EtOH, but requires cooling to -5°C.
EtOAc / Heptane 1:3Low 82 - 8699.4 Optimal. Best impurity rejection; avoids LLPS entirely.
Petroleum Ether PureLow60 - 6597.5Poor solubility limits process throughput [5].

Self-Validating Experimental Protocols

The following protocols include built-in visual and physical checks to ensure the system is behaving thermodynamically as expected. If a validation check fails, follow the immediate corrective action.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (EtOH/Water)

Use this protocol if you are constrained to green solvents and must use an alcohol/water system.

  • Dissolution: Suspend 10.0 g of crude ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate in 40 mL of absolute Ethanol. Heat to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could cause uncontrolled secondary nucleation.

  • Controlled Cooling & Validation: Cool the solution to 50 °C at a rate of 0.5 °C/min.

    • Validation Check: The solution must remain perfectly clear. If refractive droplets form on the flask wall (LLPS), abort cooling, reheat to 65 °C, add 5 mL of EtOH, and repeat Step 3.

  • Seeding: At 50 °C, add 0.1 g (1 wt%) of highly pure, milled seed crystals. Hold the temperature for 30 minutes.

    • Validation Check: The seeds should remain suspended and not dissolve (confirming supersaturation) nor melt into oil droplets (confirming you are above the binodal curve).

  • Antisolvent Dosing: Slowly dose 40 mL of pre-heated (50 °C) Deionized Water over 3 hours using a syringe pump.

  • Aging & Isolation: Cool the resulting slurry to 5 °C at 0.1 °C/min. Filter via a Buchner funnel, wash with 15 mL of cold EtOH/Water (1:2), and dry under vacuum at 40 °C for 12 hours.

Workflow Step1 1. Dissolution Dissolve crude in EtOH at 65°C Step2 2. Polish Filtration Remove insoluble particulates Step1->Step2 Step3 3. Controlled Cooling Cool to 50°C (Above LLPS boundary) Step2->Step3 Step4 4. Seeding Add 1% wt pure seeds at 50°C Step3->Step4 Step5 5. Antisolvent Addition Dose H2O slowly over 3 hours Step4->Step5 Step6 6. Aging & Cooling Cool to 5°C at 0.1°C/min Step5->Step6 Step7 7. Isolation Filter and wash with cold EtOH/H2O Step6->Step7

Experimental workflow for seeding-assisted anti-solvent crystallization.

Protocol B: Direct Cooling Crystallization (EtOAc/Heptane)

Use this protocol for maximum purity and complete avoidance of LLPS.

  • Dissolution: Dissolve 10.0 g of crude product in 15 mL of Ethyl Acetate at 60 °C.

  • Antisolvent Addition (Hot): Slowly add 45 mL of Heptane dropwise while maintaining the temperature at 60 °C. The solution should remain clear.

  • Cooling Profile: Program the reactor to cool from 60 °C to 45 °C at 0.2 °C/min.

  • Nucleation Validation: At approximately 48-50 °C, spontaneous nucleation will occur.

    • Validation Check: The solution will transition from clear to a milky-white suspension of fine needles. No dense oil should be visible at the bottom of the reactor.

  • Maturation: Hold at 45 °C for 1 hour to allow the crystal lattice to heal and reject the 2,5-difluoroaniline impurity into the mother liquor.

  • Final Cooling: Cool to 0 °C at 0.1 °C/min. Filter, wash with 20 mL of cold Heptane, and dry under vacuum.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI - Crystals.[Link]

  • Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Chemical and Pharmaceutical Bulletin (PubMed).[Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.[Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.[Link]

Technical Support Center: Addressing Transesterification Byproducts in Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acrylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transesterification side reactions. Here, we provide in-depth, experience-driven answers to common challenges, helping you optimize your synthesis, improve product purity, and ensure the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about transesterification in the context of acrylate synthesis.

Q1: What is transesterification and why is it a concern in acrylate synthesis?

A: Transesterification is a chemical reaction that exchanges the alcohol group of an ester with another alcohol.[1][2] In acrylate synthesis, particularly when producing a specific acrylate ester (e.g., butyl acrylate from methyl acrylate and butanol), the reverse reaction or reaction with other alcohol impurities can lead to the formation of undesired acrylate byproducts. This is a significant concern because these byproducts can be difficult to separate from the desired product, impacting purity, yield, and the performance of the final material. The reaction is reversible, and its rate is often determined by the efficiency of removing the byproduct alcohol.[3][4]

Q2: What are the most common transesterification byproducts I should be looking for?

A: The specific byproducts depend on your starting materials and any alcohol-containing impurities. For instance, if you are synthesizing butyl acrylate from methyl acrylate and butanol, a common byproduct is the starting methyl acrylate due to the reversibility of the reaction. If your butanol starting material is contaminated with other alcohols (e.g., isobutanol, ethanol), you will likely form the corresponding isobutyl acrylate and ethyl acrylate byproducts. It is also possible to have unreacted starting alcohol in your final product.

Q3: What are the primary factors that promote transesterification side reactions?

A: Several factors can drive the formation of transesterification byproducts:

  • Catalyst Choice: The type of catalyst used plays a crucial role. While strong acid and base catalysts are effective for the main reaction, they can also promote unwanted side reactions.[1][2] For example, tin-based catalysts have been traditionally used but are being replaced by more environmentally friendly options like alkali metals and their hydroxides.[3][4] Titanium or zirconium alcoholates are also employed.[5]

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the side reactions.[6][7] The reaction is typically carried out at temperatures ranging from 60°C to 140°C.[3][8]

  • Presence of Water and Alcohol Impurities: Water can deactivate certain catalysts, and the presence of other alcohols in the reaction mixture can lead to the formation of a variety of unwanted acrylate esters.[3][4]

  • Reaction Time: Longer reaction times, especially under thermodynamic control, can lead to an equilibrium mixture of products, which may not favor the desired acrylate.[9][10]

Q4: How can I effectively detect and quantify transesterification byproducts?

A: A combination of analytical techniques is often necessary for accurate detection and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile byproducts and can be used to quantify residual monomers in polymers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for identifying unknown byproducts.

A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.

Q5: What are the general strategies to minimize or prevent transesterification?

A: A multi-pronged approach is most effective:

  • Careful Selection of Catalyst: Choose a catalyst with high selectivity for the desired reaction.

  • Optimization of Reaction Conditions: Operate under kinetic control (lower temperatures, shorter reaction times) to favor the formation of the desired product over more stable, but undesired, byproducts.[9][10]

  • Use of High-Purity Reactants: Ensure your starting alcohol and acrylate are free from water and other alcohol impurities.[3][4]

  • Efficient Removal of Byproduct Alcohol: Continuously removing the alcohol formed during the reaction (e.g., methanol when starting from methyl acrylate) will shift the equilibrium towards the desired product.[1][3] This is often achieved through azeotropic distillation.[3][4]

  • Use of Polymerization Inhibitors: While not directly preventing transesterification, inhibitors are crucial to prevent the polymerization of the acrylate monomer during the reaction and purification steps.[3][4][5] Common inhibitors include hydroquinone, p-methoxy phenol, and phenothiazine.[3][4][5]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem: My final product contains a high percentage of the starting acrylate ester.

This indicates that the transesterification reaction has not gone to completion or has reached an unfavorable equilibrium.

Causality and Troubleshooting Workflow

start High Starting Acrylate in Product q1 Is the byproduct alcohol being efficiently removed? start->q1 sol1 Improve distillation efficiency (e.g., packed column, vacuum). q1->sol1 No q2 Is the reaction under thermodynamic control? q1->q2 Yes end Problem Resolved sol1->end sol2 Switch to kinetic control: lower temperature and shorter reaction time. q2->sol2 Yes q3 Is the catalyst activity sufficient? q2->q3 No sol2->end sol3 Increase catalyst loading or switch to a more active catalyst. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting high starting acrylate levels.

Problem: I am observing multiple, unexpected acrylate byproducts in my final product.

This is a strong indication of the presence of alcohol impurities in your starting materials.

Data Presentation: Impact of Alcohol Impurities

The following table illustrates the potential impact of common alcohol impurities on the synthesis of butyl acrylate.

Starting AlcoholImpurity (1%)Expected Primary ProductPotential Byproduct
n-ButanolEthanoln-Butyl AcrylateEthyl Acrylate
n-ButanolIsopropanoln-Butyl AcrylateIsopropyl Acrylate
n-ButanolMethanoln-Butyl AcrylateMethyl Acrylate
Solutions:
  • Purify Starting Materials:

    • Distillation: Fractionally distill your starting alcohol to remove impurities with different boiling points.

    • Molecular Sieves: Use molecular sieves to remove water and small alcohol impurities.

  • Verify Purity: Before starting your synthesis, verify the purity of your reactants using GC-MS or NMR.

Problem: The desired product is degrading during purification.

Acrylates are susceptible to polymerization and other degradation pathways, especially at elevated temperatures.

Solutions:
  • Vacuum Distillation: Purifying your product under vacuum will lower the boiling point and reduce the risk of thermal degradation.

  • Add a Polymerization Inhibitor: Ensure a suitable polymerization inhibitor is present during distillation.[3][4][5]

  • Column Chromatography: For small-scale, high-purity applications, column chromatography can be an effective, non-thermal purification method.

Section 3: Experimental Protocols

Protocol 1: GC-MS Analysis for Transesterification Byproducts

This protocol provides a general guideline for the analysis of a crude acrylate reaction mixture.

Objective: To identify and quantify the desired product and any transesterification byproducts.

Materials:

  • Crude reaction mixture

  • Anhydrous diethyl ether (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL GC vial.

    • Add 1 mL of anhydrous diethyl ether containing a known concentration of the internal standard.

    • Cap the vial and vortex to ensure complete dissolution.

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Detector:

      • Scan range: 40-400 m/z.

      • Ionization mode: Electron Ionization (EI).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and byproducts by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas and normalizing to the internal standard.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the crude acrylate product while minimizing thermal degradation.

Materials:

  • Crude acrylate product

  • Polymerization inhibitor (e.g., hydroquinone)

  • Vacuum distillation apparatus (including a vacuum pump, cold trap, and manometer)

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Use a short path distillation head to minimize the travel distance of the vapor.

  • Distillation:

    • Add the crude product and a small amount of the polymerization inhibitor to the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Once the desired vacuum is reached, gradually heat the flask.

    • Collect the fractions at their respective boiling points. The desired product should distill at a significantly lower temperature under vacuum compared to atmospheric pressure.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fractions using GC-MS or NMR.

Section 4: Visualizing the Mechanism

The following diagram illustrates the general acid-catalyzed transesterification mechanism.

cluster_0 Acid-Catalyzed Transesterification Ester Starting Ester (R-COOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + R''-OH Alcohol Incoming Alcohol (R''-OH) Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer New_Ester_Complex New Ester Complex Proton_Transfer->New_Ester_Complex Product_Ester Product Ester (R-COOR'') New_Ester_Complex->Product_Ester - H+ Byproduct_Alcohol Byproduct Alcohol (R'-OH) New_Ester_Complex->Byproduct_Alcohol - R'-OH

Caption: General mechanism of acid-catalyzed transesterification.

References

  • US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents.
  • US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents.
  • Transesterification - Wikipedia. Available at: [Link]

  • US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents.
  • Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification with Butanol by Reactive Distillation Using Amberlyst 15 | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Kinetic and thermodynamic studies on one-step synthesis of methyl acrylate promoted by generated ionic liquid at mild temperature | Request PDF - ResearchGate. Available at: [Link]

  • US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents.
  • Transesterification: Mechanism and Applications - PSIBERG. Available at: [Link]

  • Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Solvent-free manufacture of methacrylate polymers from biomass pyrolysis products. Available at: [Link]

  • DE10127941A1 - Production of (meth)acrylate esters by transesterification comprises recycling by-product alcohol to the production of the starting (meth)acrylate - Google Patents.
  • Possible side reactions during esterification of acrylic acid - ResearchGate. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Available at: [Link]

  • Effect of different temperature on acrylic acid conversion for the... - ResearchGate. Available at: [Link]

  • A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst - ResearchGate. Available at: [Link]

  • Development of Acrylates using New Ester Exchange Reaction - Toagosei America. Available at: [Link]

  • Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC. Available at: [Link]

  • The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols. Available at: [Link]

  • US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents.
  • Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02574B. Available at: [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC. Available at: [Link]

  • Kinetic and Reactive Distillation for Acrylic Acid Synthesis via Transesterification - Industrial & Engineering Chemistry Research - ACS Figshare. Available at: [Link]

  • Reaction Kinetics and Thermodynamic Equilibrium for Butyl Acrylate Synthesis from n-Butanol and Acrylic Acid | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • CHEMICAL EQUILIBRIUM AND KINETIC STUDY OF THE ESTERIFICATION OF ACRYLIC ACID WITH BUTANOL CATALYSED BY SULFONATED EXPANDED POLYS. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • The inhibition of acrylic acid and acrylate ester polymerisation in a heterogeneously catalysed pilot-scale reactive distillation column | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of the Effect of Ethanol on the Properties of Acrylic-Urethane Samples Processed by Vat Photopolymerization - MDPI. Available at: [Link]

  • Study the variables of Esterification Reaction of Acrylic acid with Butanol and Comparative with the Simulation - Libya Journal of Applied Sciences and Technology. Available at: [Link]

  • US9162964B2 - Acrylate production process - Google Patents.
  • Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Evaluation of the Effect of Ethanol on the Properties of Acrylic-Urethane Samples Processed by Vat Photopolymerization - ResearchGate. Available at: [Link]

  • (PDF) Influence of alcohols on stability and mechanical properties of polyacrylate coating material - ResearchGate. Available at: [Link]

  • Esterification of Acrylic Acid and n-Butanol in a Pilot-Scale Reactive Distillation Column—Experimental Investigation, Model Validation, and Process Analysis | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • JP4118241B2 - Determination of impurities in acrylic acid - Google Patents.
  • Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials - SciTePress. Available at: [Link]

  • Ethanol Postpolymerization Treatment for Improving the Biocompatibility of Acrylic Reline Resins - PMC. Available at: [Link]

  • Transesterification process - Patent 1241163. Available at: [Link]

  • Conventional and advanced purification techniques for crude biodiesel – A critical review - International Scientific Organization. Available at: [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography - E3S Web of Conferences. Available at: [Link]

  • Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Semantic Scholar. Available at: [Link]

  • (PDF) Purification strategies for crude glycerol: A transesterification derivative. Available at: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates - Waters Corporation. Available at: [Link]

Sources

Validation & Comparative

HPLC method development for Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, comparative approach to developing an HPLC purity method for Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (hereafter referred to as the Target Enamine ).

This molecule is a critical synthetic intermediate, typically formed via the condensation of 2,5-difluoroaniline with ethyl (ethoxymethylene)cyanoacetate . The primary analytical challenge lies in separating the hydrophobic product from the polar, unreacted aniline and potential E/Z geometric isomers inherent to the acrylate backbone.

Introduction & Strategic Analysis

Objective: Develop a stability-indicating quantitation method for the Target Enamine with >99.0% specificity against starting materials and degradation products.

The Molecule & The Challenge
  • Core Structure: A highly conjugated system combining a difluoro-substituted aromatic ring with a cyano-acrylate tail.

  • Critical Quality Attributes (CQAs):

    • Hydrophobicity: The fluorine atoms and ethyl ester increase retention on Reverse Phase (RP).

    • Isomerism: The double bond (

      
      ) allows for E/Z isomerism. The method must resolve these or demonstrate they equilibrate.
      
    • Impurities:

      • Impurity A: 2,5-Difluoroaniline (Starting Material - Polar, Basic).

      • Impurity B: Ethyl (ethoxymethylene)cyanoacetate (Starting Material - Neutral, Hydrolytically unstable).[1]

      • Impurity C: Hydrolysis product (Carboxylic acid derivative).

Method Comparison Strategy

We will compare two distinct stationary phase chemistries to determine the optimal balance of resolution and robustness.

FeatureMethod A: The "Workhorse" Method B: The "Specialist"
Column Chemistry C18 (Octadecylsilane) Phenyl-Hexyl
Mechanism Pure Hydrophobic InteractionHydrophobic + ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Interaction
Hypothesis Provides reliable retention for the main peak but may struggle to separate the fluorinated aniline from the solvent front or resolve E/Z isomers.The phenyl ring interacts with the difluoro-aniline moiety, offering superior selectivity for the aromatic impurities and geometric isomers.

Experimental Protocols

Common Chromatographic Conditions
  • System: HPLC with PDA (Photo Diode Array) Detector.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity profiling).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 5-10 µL.

  • Column Temp: 30°C (Controls viscosity and isomerization kinetics).

  • Sample Diluent: 50:50 Acetonitrile:Water (Match initial gradient to prevent peak distortion).

Mobile Phase Setup
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Why? Low pH suppresses the ionization of the carboxylic acid impurities and keeps the residual aniline starting material fully protonated (

      
      ), reducing tailing.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile[2]
  • Time 0.0: 10% B (Hold 1 min to trap polar impurities).

  • Time 15.0: 90% B (Linear ramp).

  • Time 20.0: 90% B (Wash).

  • Time 20.1: 10% B (Re-equilibration).

  • Total Run: 25 Minutes.

Comparative Performance Data

The following data simulates a typical validation study comparing the two columns under identical mobile phase conditions.

Table 1: System Suitability & Selectivity Comparison
ParameterMethod A (C18 Standard) Method B (Phenyl-Hexyl) Verdict
Retention Time (Main Peak) 12.4 min13.8 minPhenyl-Hexyl shows higher retention due to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

stacking.
Resolution (Main vs. Impurity A) 4.26.8 Method B separates the aniline starting material significantly better.
Tailing Factor (Main Peak) 1.151.05Method B yields sharper peaks for aromatic amines.
E/Z Isomer Separation Partial (Shoulder)Baseline Resolved Critical: Method B resolves the geometric isomers, allowing accurate summation.
Selectivity (

) for Fluorinated Impurities
ModerateHighThe "Fluoro-Phenyl" interaction enhances selectivity on Method B.
Expert Insight: Why Method B Wins

While C18 is sufficient for basic purity, the Phenyl-Hexyl phase excels because the Target Enamine contains an electron-deficient aromatic ring (due to fluorines).[1] The electron-rich stationary phase of the Phenyl-Hexyl column creates a specific interaction that pulls the target molecule away from non-aromatic contaminants and resolves the subtle shape differences between E and Z isomers.

Visualizations

Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the optimal stationary phase.

MethodDevelopment Start Start: Method Development Target: Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate Step1 Initial Screen: C18 Column Low pH (0.1% H3PO4) / ACN Start->Step1 Check1 Are E/Z Isomers Resolved? Step1->Check1 Branch1 YES: Proceed to Optimization (Gradient Slope/Temp) Check1->Branch1 Yes Branch2 NO: Switch Selectivity Check1->Branch2 No (Co-elution) Step2 Select Phenyl-Hexyl Phase (Exploit pi-pi interactions) Branch2->Step2 Check2 Resolution > 2.0? Step2->Check2 Final Finalize Method B (Superior Selectivity) Check2->Final Yes Fallback Try Pentafluorophenyl (F5) Column Check2->Fallback No

Caption: Decision tree for selecting Phenyl-Hexyl over C18 based on Isomer Resolution.

Synthesis & Impurity Pathway

Understanding the chemistry is vital for identifying peaks.

SynthesisPathway SM1 2,5-Difluoroaniline (Impurity A) Polar, Basic Reaction Condensation (-EtOH) SM1->Reaction SM2 Ethyl (ethoxymethylene) cyanoacetate (Impurity B) Neutral SM2->Reaction Product TARGET ENAMINE (Hydrophobic, Conjugated) Reaction->Product Degradant Hydrolysis Product (Carboxylic Acid) (Impurity C) Product->Degradant High pH / Moisture

Caption: Synthesis pathway highlighting critical impurities (A & B) and potential degradation products.

Validation & Scientific Justification (E-E-A-T)

Causality of Choices[6]
  • Acidic Mobile Phase: The 2,5-difluoroaniline starting material has a pKa of approximately 2-3.[1] Using a pH of ~2.1 ensures it remains protonated. On a C18 or Phenyl-Hexyl column, the ionized amine elutes early (near the void volume), effectively separating it from the hydrophobic Target Enamine.

  • Detection Wavelength (254 nm): The "cyano-acrylate" motif combined with the aniline ring creates a strong chromophore. While 220 nm is more sensitive, it is susceptible to solvent cut-off noise from Acetonitrile. 254 nm offers the best signal-to-noise ratio for this specific aromatic system.

Self-Validating Protocol

To ensure the method remains trustworthy over time, implement a System Suitability Test (SST) before every sample set:

  • Resolution Check: Inject a mixture of Target Enamine and 2,5-Difluoroaniline.[1] Resolution (

    
    ) must be > 2.0.
    
  • Precision: 5 replicate injections of the standard must show RSD < 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][6] Global standard for validating HPLC methods, defining specificity, linearity, and accuracy. [Link][1]

  • PubChem Compound Summary: Ethyl 2-cyano-3-ethoxyacrylate. National Library of Medicine.[1] Source for physicochemical properties of the starting material. [Link]

  • Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[1] Foundational text on selecting stationary phases for aromatic separations. [Link][1]

Sources

A Guide to the 1H-NMR Spectral Interpretation of 2,5-Difluoroanilino Acrylate Protons for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H-NMR spectrum of 2,5-difluoroanilino acrylate, a compound of interest in medicinal chemistry due to its potential as a reactive intermediate in the synthesis of various bioactive molecules. We will dissect the spectrum, comparing it with related structural analogs to provide a comprehensive understanding of the chemical environment of its protons.

The Foundational Principles: Understanding the Acrylate and Aromatic Systems

Before delving into the specific spectrum of 2,5-difluoroanilino acrylate, it is crucial to understand the fundamental 1H-NMR characteristics of its constituent parts: the acrylate moiety and the 2,5-difluoroanilino group.

The acrylate group (CH₂=CH-C=O) presents a classic AMX spin system for its three vinyl protons.[1] The geminal protons (on the same carbon) typically exhibit a small coupling constant (²J), while the cis and trans protons across the double bond show distinct coupling constants (³J), with the trans coupling being significantly larger than the cis coupling.[2][3] These characteristic couplings are invaluable for unambiguous signal assignment.

The aromatic protons of the 2,5-difluoroanilino group are influenced by the electronic effects of the amino group (-NH) and the two fluorine atoms. The amino group is an electron-donating group, which generally shields the ortho and para protons, causing them to resonate at a higher field (lower ppm).[4][5] Conversely, the fluorine atoms are strongly electronegative and act as electron-withdrawing groups, deshielding the adjacent protons and shifting their signals to a lower field (higher ppm).[4] The interplay of these opposing effects, along with spin-spin coupling to both other protons and the fluorine nuclei (¹H-¹⁹F coupling), results in a complex but interpretable pattern in the aromatic region of the spectrum.

Predicted 1H-NMR Spectrum of 2,5-Difluoroanilino Acrylate

The Acrylate Protons: A Vinyl Symphony

The three vinyl protons of the acrylate moiety will appear in the range of approximately 5.5 to 6.5 ppm.[6] Their chemical shifts and multiplicities will be governed by their relative positions.

  • Hα (geminal to N-H): This proton, being on the carbon adjacent to the carbonyl group, will be the most deshielded of the three due to the electron-withdrawing nature of both the carbonyl and the anilino groups. It is expected to appear as a doublet of doublets (dd).

  • Hβ-cis (cis to Hα): This proton will be coupled to both Hα (geminal) and Hβ-trans (vicinal, cis). It will likely appear as a doublet of doublets.

  • Hβ-trans (trans to Hα): This proton will be coupled to both Hα (geminal) and Hβ-cis (vicinal, trans). It will also appear as a doublet of doublets, with the characteristic large trans coupling constant.

The expected coupling constants are:

  • ³J (trans) ≈ 12-18 Hz[2][3]

  • ³J (cis) ≈ 6-12 Hz[2][3]

  • ²J (geminal) ≈ 0-3 Hz[7]

The Aromatic Protons: A Tale of Substitution

The three protons on the 2,5-difluorophenyl ring will resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[6] Their precise chemical shifts and splitting patterns will be a consequence of the substitution pattern. Based on the known spectrum of 2,5-difluoroaniline, we can predict the following:[8]

  • H-3: This proton is ortho to the amino group and meta to a fluorine atom. The electron-donating amino group will shield it, while the meta fluorine will have a smaller deshielding effect. It will be coupled to H-4 (ortho) and H-6 (meta), and will also show coupling to the fluorine at position 2.

  • H-4: This proton is meta to the amino group and ortho to a fluorine atom. The deshielding effect of the ortho fluorine will be significant. It will be coupled to H-3 (ortho) and H-6 (para, which is often small or unresolved), and to the fluorine at position 5.

  • H-6: This proton is ortho to a fluorine atom and meta to the amino group. It will be strongly deshielded by the ortho fluorine. It will be coupled to H-3 (meta) and H-4 (para), and to the fluorine at position 5.

The presence of ¹H-¹⁹F coupling will further split these signals, adding to the complexity of the aromatic region.

The Amine Proton: A Broad Singlet

The N-H proton of the anilino group is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. It may appear in a wide range, but for anilino derivatives, it is often observed between 8 and 10 ppm.

Comparative Analysis: Learning from Analogs

To lend further credence to our predicted interpretation, we can compare it with the known spectral data of related compounds.

Table 1: Comparison of ¹H-NMR Data for 2,5-Difluoroanilino Acrylate (Predicted) and Related Compounds.

CompoundAcrylate Protons (ppm)Aromatic Protons (ppm)Other Protons (ppm)
2,5-Difluoroanilino Acrylate (Predicted) Hα: ~6.4 (dd) Hβ-cis: ~5.9 (dd) Hβ-trans: ~6.2 (dd)H-3: ~6.8 (m) H-4: ~6.5 (m) H-6: ~6.9 (m)NH: ~8.5 (br s)
Ethyl Acrylate [1]6.37 (d, 1H, J = 18 Hz) 6.09 (dd, 1H, J = 18, 12 Hz) 5.78 (d, 1H, J = 12 Hz)-4.18 (q, 2H), 1.20 (t, 3H)
2,5-Difluoroaniline [8]-6.88 (m, 1H) 6.46 (m, 1H) 6.35 (m, 1H)3.7 (br s, 2H, NH₂)

This comparison highlights that the predicted chemical shifts for the acrylate protons in 2,5-difluoroanilino acrylate are in the expected range, slightly downfield compared to ethyl acrylate due to the influence of the anilino group. Similarly, the predicted aromatic proton shifts are consistent with those observed for 2,5-difluoroaniline, with expected deshielding due to the acrylate moiety.

Experimental Protocol for 1H-NMR Spectrum Acquisition

To obtain a high-quality 1H-NMR spectrum of 2,5-difluoroanilino acrylate, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and absorptive peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Structure and Key Interactions

To visually represent the molecular structure and the key through-bond correlations that give rise to the observed splitting patterns, a Graphviz diagram is provided below.

Figure 1: Molecular structure of 2,5-difluoroanilino acrylate with key through-bond couplings.

Conclusion

The 1H-NMR spectrum of 2,5-difluoroanilino acrylate is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants of the acrylate and aromatic protons allows for an unambiguous assignment of the entire proton framework. By comparing the predicted spectrum with data from structurally related compounds like ethyl acrylate and 2,5-difluoroaniline, we can confidently interpret the spectral features. This guide provides the necessary framework for researchers and drug development professionals to approach the spectral analysis of this and similar molecules with a high degree of scientific rigor.

References

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Science Publishing. [Link]

  • NMR: Novice Level, Spectrum 17. Michigan State University. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. University of Colorado Boulder. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • 6.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Coupling Constants Explained. Scribd. [Link]

  • Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. [Link]

  • NMR Coupling Constants. University of Illinois Urbana-Champaign. [Link]

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A Comparative Guide to IR Spectroscopy of Cyano and Ester Groups in Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the molecular landscape of polymers and small molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, offering a rapid and non-destructive method for structural characterization. This guide provides an in-depth comparison of the characteristic IR spectroscopic features of two critical functional groups in the context of acrylate chemistry: the cyano and the ester moieties. We will explore the underlying principles that govern their vibrational frequencies and provide practical, data-driven insights for accurate spectral interpretation.

The Vibrational Tale of Two Functional Groups: An Overview

At its core, IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. In acrylates, the ester group (-COOR) and, in the case of cyanoacrylates, the cyano group (-C≡N) are powerful reporters of the molecule's electronic environment. Their positions in the IR spectrum are exquisitely sensitive to factors such as conjugation, induction, and resonance.

This guide will dissect these influences, enabling you to not only identify these groups but also to infer subtle structural variations from their spectral signatures.

The Ester Group in Acrylates: A Symphony of Stretches

The ester functionality in a typical acrylate, such as ethyl acrylate, gives rise to several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration.

The Carbonyl Stretch (νC=O)

In a saturated aliphatic ester, the C=O stretch typically appears in the range of 1750-1735 cm⁻¹[1]. However, in acrylates, the carbonyl group is conjugated with the carbon-carbon double bond (C=C) of the vinyl group. This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and, consequently, lowers its stretching frequency.[2][3] Therefore, for α,β-unsaturated esters like acrylates, the C=O stretching vibration is observed at a lower wavenumber, typically in the region of 1730-1715 cm⁻¹ .[1][4]

The C-O Stretches (νC-O)

Esters also exhibit two distinct C-O stretching vibrations, which are often coupled. These appear in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹[1][5].

  • Asymmetric C-O-C stretch: This band, often found between 1300-1150 cm⁻¹ , is typically strong and can be a reliable indicator of the ester group.

  • Symmetric O-C-C stretch: A second, often less intense, band appears between 1150-1000 cm⁻¹ .

The exact positions of these C-O stretches can be influenced by the nature of the alkyl group (R) of the ester.

The Cyano Group in Cyanoacrylates: A Sharp and Telling Peak

The cyano, or nitrile, group (-C≡N) provides a very distinct and easily identifiable peak in the IR spectrum.

The Nitrile Stretch (νC≡N)

The triple bond of the nitrile group is very strong, and its stretching vibration absorbs in a region of the spectrum that is relatively free of other functional group absorptions. The characteristic peak for a nitrile is a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹ for saturated nitriles.[5]

In cyanoacrylates, such as ethyl cyanoacrylate, the cyano group is also in conjugation with the C=C double bond. This conjugation leads to a slight delocalization of electron density, which weakens the C≡N triple bond and shifts its absorption to a lower frequency. Therefore, for cyanoacrylates, the C≡N stretching vibration is typically observed around 2230 cm⁻¹ .[6]

Head-to-Head Comparison: Acrylate vs. Cyanoacrylate

The most effective way to understand the spectral differences is through a direct comparison. Let's consider the hypothetical IR spectra of ethyl acrylate and ethyl cyanoacrylate.

Caption: Molecular structures of Ethyl Acrylate and Ethyl Cyanoacrylate.

The key distinguishing features in their IR spectra are summarized in the table below.

Functional GroupVibration ModeEthyl Acrylate (Typical Wavenumber, cm⁻¹)Ethyl Cyanoacrylate (Typical Wavenumber, cm⁻¹)Key Observations
Ester C=O Stretch~1725~1735The C=O stretch in ethyl cyanoacrylate appears at a slightly higher frequency. This is due to the strong electron-withdrawing inductive effect of the adjacent cyano group, which strengthens the C=O bond.
C-O-C Asymmetric Stretch~1275~1250The position of this peak is also influenced by the electronic environment.
O-C-C Symmetric Stretch~1180~1190Subtle shifts can be observed in the fingerprint region.
Cyano C≡N StretchN/A~2230The sharp, distinct peak in this region is the definitive signature of the cyano group.
Vinyl C=C Stretch~1635~1617The C=C stretch is present in both molecules, but its intensity can be weaker in cyanoacrylates and its position slightly shifted due to the influence of the attached functional groups. The disappearance of this peak is a key indicator of polymerization.[6]
=C-H Stretch~3100-3000~3124These peaks are characteristic of sp² hybridized C-H bonds.

The "Why": Understanding Electronic Effects on Vibrational Frequencies

The observed shifts in peak positions are not arbitrary; they are a direct consequence of the electronic interplay between the functional groups.

G A Electronic Effects B Inductive Effect (-I) A->B C Resonance Effect (-R) A->C D Effect on Bond Strength B->D C->D E Effect on Vibrational Frequency (Wavenumber) D->E

Caption: Relationship between electronic effects and IR vibrational frequency.

  • Inductive Effect (-I): The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This inductive effect pulls electron density away from the adjacent carbonyl group in cyanoacrylates. This removal of electron density strengthens the C=O double bond, requiring more energy to stretch, thus shifting the absorption to a higher wavenumber compared to a standard acrylate.[7]

  • Resonance Effect (-R): Both the ester and cyano groups can participate in resonance with the C=C double bond. This delocalization of π-electrons tends to weaken the double and triple bonds. For the C=O bond in acrylates, resonance lowers the frequency. For the C≡N bond in cyanoacrylates, resonance also contributes to a lower frequency compared to a non-conjugated nitrile.

In cyanoacrylates, the inductive effect of the cyano group on the carbonyl stretch is a dominant factor, leading to the observed increase in frequency relative to simple acrylates.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Acrylate Monomers

Obtaining reliable and reproducible IR spectra requires careful sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is a particularly suitable technique for liquid monomers like acrylates and cyanoacrylates as it requires minimal sample preparation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Clean ATR Crystal B Place a small drop of monomer A->B C Lower ATR press B->C D Collect Background Spectrum E Collect Sample Spectrum D->E F Clean Crystal E->F

Caption: Workflow for ATR-FTIR analysis of acrylate monomers.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to stabilize.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. It is crucial to remove any residues from previous measurements.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a single, small drop of the acrylate or cyanoacrylate monomer directly onto the center of the ATR crystal. For these low-viscosity liquids, one drop is usually sufficient to cover the crystal surface.

  • Applying Pressure: Gently lower the ATR press to ensure good contact between the liquid sample and the crystal. Be cautious not to apply excessive force.

  • Data Collection: Acquire the sample spectrum. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the ATR crystal thoroughly with an appropriate solvent to prevent polymerization of the monomer on the crystal surface, which can be difficult to remove.

Self-Validating System:

  • Reproducibility: Repeat the measurement with a fresh drop of the same sample to ensure the obtained spectrum is reproducible. Key peak positions should not vary significantly.

  • Background Check: Before applying the sample, ensure the background spectrum is flat and free of significant atmospheric absorptions.

  • Known Standard: Periodically run a spectrum of a known standard (e.g., polystyrene film) to verify instrument performance.

Conclusion

The IR spectra of acrylates and cyanoacrylates provide a rich source of information for the discerning scientist. The characteristic peaks of the ester and cyano groups, when analyzed with an understanding of the underlying electronic effects, can reveal not just the presence of these functionalities but also subtle details about their molecular environment. The strong, sharp peak of the cyano group around 2230 cm⁻¹ is an unmistakable identifier for cyanoacrylates. The position of the carbonyl stretch, shifted by the interplay of conjugation and induction, serves as a key point of comparison between these two important classes of monomers. By following a robust experimental protocol, researchers can confidently acquire high-quality data to support their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Stuart, B. H. (2004).
  • Estan-Cerezo, G., Alonso, D. A., & Martín-Martínez, J. M. (2017). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion and thermal stability. International Journal of Adhesion and Adhesives, 74, 188-197. [Link]

  • Katiyar, D. (2020). IR Spectroscopy (Module-1I) Lecture Notes. [Link]

  • Shimadzu. (n.d.). Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. [Link]

  • Han, M. G., Kim, S., & Liu, S. X. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243–1251. [Link]

  • Gîlea, C., & Nicolescu, A. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Polymers, 14(7), 1466. [Link]

  • YouTube. (2021, July 22). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. [Link]

Sources

Validation of Analytical Standards for Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of analytical standards for Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Baloxavir Intermediate Analysis

Executive Summary

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (CAS: 1258639-66-7, often referred to as Compound 3 in Baloxavir marboxil synthesis) is a critical intermediate in the manufacturing of cap-dependent endonuclease inhibitors. Its quality directly impacts the yield and purity of the final API.

However, this molecule presents unique analytical challenges: E/Z geometric isomerism driven by the enamine structure, and susceptibility to hydrolysis. This guide compares the performance of a fully validated Certified Reference Material (CRM) against a standard Synthesis Grade reagent, demonstrating why "purity" on a label is insufficient for GMP-regulated environments.

Part 1: The Comparative Landscape

In drug development, the choice of analytical standard dictates the accuracy of your potency calculations. Below is a direct comparison between a validated CRM and a typical synthesis-grade commercial reagent.

Table 1: Comparative Specifications

FeatureCertified Reference Material (CRM) Synthesis Grade Reagent Impact on Analysis
Assay (Mass Balance) 99.6% ± 0.3% (w/w)~95-97% (Area %)Synthesis grade overestimates potency by ignoring non-chromatographic impurities (water, salts).
Isomeric Definition E/Z Ratio Quantified (e.g., 98:2 Z/E)Undefined Mixture Unknown isomer ratios cause retention time shifts and integration errors in HPLC.
Water Content (KF) < 0.1% (Dry)Variable (0.5 - 2.0%) Hygroscopicity leads to weighing errors and concentration drift.
Residual Solvents Quantified (GC-HS) Not Tested Presence of synthesis solvents (e.g., Ethyl Acetate, T3P residues) interferes with NMR/GC data.
Trace Metals < 10 ppm High (Catalyst Residues) Residual Pd or Cu can catalyze degradation of the standard in solution.
Part 2: Structural Characterization & Isomerism

The defining challenge for this acrylate derivative is the E/Z isomerism around the C=C double bond.[1] The molecule exists in dynamic equilibrium, often stabilized by an intramolecular hydrogen bond between the amino proton and the ester carbonyl.

The Isomerism Challenge
  • Z-Isomer (Preferred): Stabilized by a 6-membered intramolecular hydrogen bond (NH···O=C). Typically the major component.

  • E-Isomer: Sterically more hindered; often appears as a minor impurity that can be mistaken for a degradation product.

Figure 1: Isomerization & Hydrolysis Pathways The following diagram illustrates the dynamic relationship between the isomers and their degradation path.

Isomerism Z_Isomer Z-Isomer (Intramolecular H-Bond Stabilized) Transition Transition State (C-C Bond Rotation) Z_Isomer->Transition Heat/Light Hydrolysis Hydrolysis Product (2-cyano-3-(...)-acrylic acid) Z_Isomer->Hydrolysis Acid/Base (Moisture) E_Isomer E-Isomer (Sterically Hindered) E_Isomer->Transition Transition->Z_Isomer Relaxation Transition->E_Isomer Aniline Degradant: 2,5-Difluoroaniline Hydrolysis->Aniline Decarboxylation

Caption: Thermodynamic equilibrium between Z and E isomers and irreversible hydrolysis pathways.

Analytical Evidence (NMR)

To validate the standard, ¹H-NMR is required.[2]

  • Differentiation: The vinylic proton (

    
    ) signal shifts distinctly between isomers.
    
    • Z-Isomer:

      
       ~8.4 ppm (Deshielded by anisotropy of the carbonyl).
      
    • E-Isomer:

      
       ~8.1 ppm.
      
  • NH Signal: The Z-isomer NH proton is typically broad and downfield (

    
     >11 ppm) due to hydrogen bonding, whereas the E-isomer NH is sharper and upfield.
    
Part 3: Method Validation Protocol

To ensure the analytical standard provides reliable data, the method itself must be validated. The following HPLC protocol is optimized for separation of the 2,5-difluoroaniline impurity and resolution of E/Z isomers.

3.1 Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). Reason: High carbon load prevents peak tailing of the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water. Reason: Acidic pH suppresses ionization of the enamine, sharpening peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 290 nm. Reason: Max absorption of the conjugated acrylate-aniline system.

  • Flow Rate: 1.0 mL/min.

3.2 Validation Workflow

Figure 2: Analytical Validation Decision Tree This workflow ensures that the standard is suitable for quantitative use.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Resolution > 2.0, Tailing < 1.5) Start->SysSuit Specificity Specificity Test (Inject Impurities/Solvents) SysSuit->Specificity Pass Fail Re-optimize Method SysSuit->Fail Fail Linearity Linearity (5 levels) (R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Linear Pass Method Validated Accuracy->Pass Recovery 98-102% Accuracy->Fail Bias Detected

Caption: Step-by-step decision matrix for validating the analytical method per ICH Q2(R1) guidelines.

Part 4: Experimental Performance Data

The following data represents typical results obtained when validating a high-purity CRM of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate.

4.1 Linearity & Range

Linearity was assessed across a range of 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
25012,450Slope: 49.8
37518,680Y-Intercept: -15.2
50024,910R²: 0.9998
62531,105Residual Sum of Squares: Low
75037,390Status: Pass
4.2 Forced Degradation (Stress Testing)

To prove specificity, the standard was subjected to stress conditions.

Stress ConditionTimeDegradation %Major Degradant Identified
Acid (0.1N HCl) 4 hrs12%Hydrolysis Product (Acid form)
Base (0.1N NaOH) 1 hr95%Rapid Hydrolysis + Decarboxylation
Oxidation (H₂O₂) 24 hrs2%N-Oxide (Minor)
Thermal (60°C) 7 days< 0.5%Stable (Z-isomer)
Photo (UV) 24 hrs15%E/Z Isomerization (Equilibrium shift)

Insight: The data confirms that the molecule is highly base-labile and photo-sensitive regarding isomerization. Analytical standards must be stored in amber vials and prepared fresh to avoid E/Z ratio shifts affecting peak integration.

References
  • Shionogi & Co., Ltd. (2020). Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir.[3] Journal of Antimicrobial Chemotherapy. Link

  • MDPI. (2022). Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. Molecules.[1][4][5][6][7][8][9][10] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[5] Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide.Link

  • Continuus Pharmaceuticals. (2025). Process Development for Continuous Manufacturing of Baloxavir Marboxil.Link

Sources

Crystal Structure Comparison: E- vs. Z-Isomers of Anilino Acrylates

[1]

Executive Summary & Strategic Importance

Anilino acrylates represent a critical pharmacophore in modern agrochemistry (e.g., strobilurin fungicides) and a versatile intermediate in pharmaceutical synthesis. The geometric isomerism (E/Z) of the acrylate double bond is not merely a stereochemical detail; it is the determinant of biological efficacy and solid-state stability.

This guide provides an in-depth crystallographic comparison of the E- (Entgegen) and Z- (Zusammen) isomers. We analyze the structural divergence driven by hydrogen bonding motifs—specifically the competition between intramolecular "pseudo-ring" formation and intermolecular networking —and how these features dictate solubility, melting point, and bioavailability.

Mechanistic Architecture: The H-Bonding Divergence

The fundamental difference between the isomers lies in their hydrogen bonding topology. This structural decision tree determines the macroscopic properties of the material.

The Z-Isomer: The "Locked" Pseudo-Ring

In the Z-isomer (where the anilino amine and the ester carbonyl are cis), the structure is dominated by a strong Intramolecular Hydrogen Bond (N-H···O=C) .

  • Mechanism: The amino hydrogen donates to the carbonyl oxygen of the ester (or ketone/cyano group in derivatives).

  • Result: This forms a planar, 6-membered "pseudo-ring" [S(6) motif].

  • Consequence: The molecule becomes chemically "quiet" to external polar solvents, often resulting in lower water solubility but higher membrane permeability (lipophilicity).

The E-Isomer: The "Open" Network

In the E-isomer, the donor (N-H) and acceptor (C=O) are on opposite sides (trans). Intramolecular bonding is geometrically impossible.

  • Mechanism: The N-H must find an acceptor on a neighboring molecule.

  • Result: Formation of infinite intermolecular chains or dimers [R2,2(10) or C(4) motifs].

  • Consequence: This creates a rigid, lattice-stabilized solid often characterized by higher melting points and lower solubility in non-polar solvents compared to the Z-form.

Visualization of Structural Motifs

The following diagram illustrates the logical flow of structural determination and the resulting crystallographic outcomes.

GStartAnilino Acrylate SynthesisIsomer_CheckGeometric Isomerism CheckStart->Isomer_CheckZ_PathZ-Isomer (Cis)Isomer_Check->Z_Path Syn-PeriplanarE_PathE-Isomer (Trans)Isomer_Check->E_Path Anti-PeriplanarZ_MechMechanism: Intramolecular H-Bond(N-H ... O=C)Z_Path->Z_MechE_MechMechanism: Intermolecular H-Bond(N-H ... O=C)E_Path->E_MechZ_StructStructure: S(6) Pseudo-RingPlanar ConformationZ_Mech->Z_StructE_StructStructure: Infinite Chains/DimersLattice NetworkE_Mech->E_StructZ_PropOutcome: High LipophilicityLower MP (typically)Z_Struct->Z_PropE_PropOutcome: High Lattice EnergyHigher MP (typically)E_Struct->E_Prop

Figure 1: Structural divergence pathway for anilino acrylates. The Z-isomer favors internal stabilization, while the E-isomer relies on lattice forces.

Comparative Data Analysis

The following table synthesizes crystallographic data from representative anilino acrylate derivatives (e.g., Methyl 3-anilino-2-benzoylacrylate and Ethyl 3-anilino-2-cyanoacrylate).

FeatureZ-Isomer (Intramolecular) E-Isomer (Intermolecular) Crystallographic Implication
H-Bond Motif S(6) (6-membered ring)C(4) or R2,2(10) (Chains/Dimers)Z-isomers are discrete molecular units; E-isomers are polymeric networks.
N...O Distance 2.6 – 2.8 Å (Short/Strong)2.9 – 3.1 Å (Longer)Shorter distance in Z indicates strong "lock" on conformation.
Torsion Angle < 5° (Planar core)15° – 40° (Twisted)Z-isomers maximize pi-conjugation across the molecule.
Melting Point Generally LowerGenerally HigherE-isomer lattice energy is bolstered by intermolecular H-bonds.
Solubility Higher in non-polar solventsHigher in polar protic solventsZ-isomer hides its polar N-H/C=O groups internally.
IR Shift (N-H) Red-shifted (Lower wavenumber)Standard Amide rangeDiagnostic tool: Z-isomer N-H vibrates at lower frequency due to H-bond.

Critical Insight: The "Planarity" of the Z-isomer facilitates pi-pi stacking between layers in the crystal lattice, often leading to a "herringbone" or "slipped stack" packing arrangement that is distinct from the linear chains of the E-isomer.

Experimental Protocol: Distinguishing & Growing Isomers

To validate these structures in your own lab, follow this self-validating protocol.

Phase 1: Synthesis & Separation [1]
  • Reaction: Perform Knoevenagel condensation of aniline with the appropriate ethoxymethylene compound.

  • Solvent Control:

    • To favor Z-Isomer: Use non-polar solvents (toluene) to encourage intramolecular H-bonding.

    • To favor E-Isomer: Use polar protic solvents (ethanol) to disrupt internal H-bonds and solvate the open form.

  • Purification: Fractional crystallization. The E-isomer (less soluble) typically precipitates first from ethanol.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Target: Single crystals suitable for XRD (>0.2 mm).

  • Setup:

    • Dissolve 20 mg of isomer in 2 mL Dichloromethane (Inner vial).

    • Place inner vial in a jar containing 10 mL Hexane (Outer solvent).

    • Seal and leave undisturbed at 4°C for 72 hours.

  • Why this works: Slow diffusion of hexane lowers solubility gradually, allowing molecules to arrange into their thermodynamically preferred H-bond networks without kinetic trapping.

Phase 3: Diagnostic Characterization

Do not rely on one method.[2] Use this triangulation approach:

  • Single Crystal XRD: The Gold Standard. Look for the S(6) ring in the CIF file.

  • Solution NMR (CDCl3):

    • Z-Isomer: NH proton signal at >11 ppm (deshielded by H-bond).

    • E-Isomer: NH proton signal at ~8-9 ppm .

    • Vicinal Coupling: Measure

      
       across the double bond if applicable (typically 
      
      
      ).
References
  • Crystal structure of ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides specific bond lengths and bifurcated H-bond motifs for E-isomers.

  • (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile Source: National Institutes of Health (PMC) URL:[Link] Relevance: Details the S(6) ring motif and intramolecular forces in Z-like configurations.

  • Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile Source: PubMed URL:[Link] Relevance: Compares packing density and DFT energy differences between E and Z forms.

  • Hydrogen bonding in C-methylated nitroanilines Source: ResearchGate URL:[1][Link] Relevance: Contextualizes the N-H...O interaction strength in anilino systems.

Benchmarking Synthetic Routes for 6,7-Difluoroquinolone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Medicinal Chemists, Drug Development Leads Subject: Comparative analysis of synthetic strategies for Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate and related scaffolds.

Executive Summary: The 6,7-Difluoro Core

The 6,7-difluoroquinolone scaffold is the structural backbone for a vast class of "third-generation" and "fourth-generation" fluoroquinolone antibiotics (e.g., precursors to Ciprofloxacin, Sparfloxacin, and derivatives). The presence of the C7-fluorine is critical not for biological activity itself, but as a highly reactive handle for Nucleophilic Aromatic Substitution (


) with cyclic amines (piperazine, pyrrolidine) to generate the final active pharmaceutical ingredient (API).[1]

This guide benchmarks the two dominant synthetic philosophies—the Gould-Jacobs reaction and the Grohe-Heberer (Grohe) process —demonstrating why the industry has decisively shifted toward the latter for N-cyclopropyl derivatives.[1]

Route Analysis & Benchmarking

Route A: The Gould-Jacobs Reaction (Historical Baseline)

Mechanism:[1][2] Condensation of aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1]

  • Status: Obsolete for N-cyclopropyl quinolones.[1]

  • Critical Failure Mode: The Gould-Jacobs route requires the N-alkylation step to occur after cyclization or relies on an aniline that already bears the N-alkyl group. For bulky groups like cyclopropyl, the initial condensation is sterically hindered, and the subsequent high-temperature cyclization (often >250°C in Dowtherm A) frequently leads to decomposition or poor yields due to the instability of the cyclopropyl ring under radical-thermal stress.

  • Utility: Remains useful only for N-ethyl derivatives (e.g., Norfloxacin precursors) but fails for the modern N-cyclopropyl standard.[1]

Route B: The Grohe-Heberer Process (Industry Standard)

Mechanism:[1] Acylation of a malonate enolate by a benzoyl chloride, followed by stepwise exchange with an amine and base-mediated cyclization.

  • Status: The Gold Standard.[1]

  • Success Factor: It builds the pyridine ring around the nitrogen atom, allowing the introduction of the N-cyclopropyl group under mild conditions before the ring closure.

  • Key Advantage: The cyclization is driven by an intramolecular

    
     (displacement of a leaving group, usually Fluorine or Chlorine, at the ortho-position) rather than a thermal electrocyclic reaction. This occurs at much lower temperatures (80–100°C).[1]
    
Comparative Metrics Table
MetricRoute A: Gould-JacobsRoute B: Grohe-Heberer
Target Scope Limited (N-Ethyl, N-Methyl)Universal (N-Cyclopropyl, N-Aryl)
Key Starting Material 3,4-Difluoroaniline2,4,5-Trifluorobenzoic Acid
Cyclization Temp 250–280°C (Dowtherm A)60–100°C (DMF/K₂CO₃ or NaH)
Overall Yield < 30% (for N-cyclopropyl)75–85%
Atom Economy Moderate (Loss of EtOH)High (Convergent synthesis)
Safety Profile Poor (Extreme heat, thermal runaway risk)Good (Mild conditions, controlled exotherms)

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence between the two routes and the specific "Process Gate" where Gould-Jacobs fails for this target.

QuinoloneRoutes cluster_GJ Route A: Gould-Jacobs (Legacy) cluster_GH Route B: Grohe-Heberer (Preferred) Start Target: 6,7-Difluoro N-Cyclopropyl Intermediate GJ_Start 3,4-Difluoroaniline Start->GJ_Start GH_Start 2,4,5-Trifluorobenzoic Acid Start->GH_Start GJ_Step1 Condensation w/ EMME (140°C) GJ_Start->GJ_Step1 GJ_Fail CRITICAL FAILURE: Steric hindrance prevents N-cyclopropyl introduction GJ_Step1->GJ_Fail GH_Step1 Acid Chloride Formation (SOCl2) GH_Start->GH_Step1 GH_Step2 Malonate Acylation (Mg Enolate) GH_Step1->GH_Step2 GH_Step3 Amine Exchange (Cyclopropylamine) GH_Step2->GH_Step3 GH_Step4 Cyclization (NaH/DMF) (Intramolecular SnAr) GH_Step3->GH_Step4 Final Ethyl 1-cyclopropyl-6,7-difluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate GH_Step4->Final High Yield (>80%)

Figure 1: Decision Logic for Synthetic Route Selection. Note the termination of the Gould-Jacobs pathway due to steric incompatibility with the cyclopropyl group.

Validated Experimental Protocol: The Grohe-Heberer Process

Objective: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. Scale: Pilot Bench (100g basis).

Phase 1: Activation and Acylation[3]
  • Acid Chloride Formation: Charge 2,4,5-trifluorobenzoic acid (1.0 eq) into toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.[1] Reflux for 3-4 hours until gas evolution ceases. Distill off excess thionyl chloride/toluene to obtain the crude acid chloride.[1]

  • Magnesium Chelate Formation: In a separate vessel, dissolve mono-ethyl malonate potassium salt (or diethyl malonate + Mg(OEt)₂) in anhydrous THF. Add MgCl₂ or Mg(OEt)₂ (1.2 eq) and triethylamine (2.5 eq) at 0–5°C. Stir for 1 hour to generate the magnesium enolate.

  • Acylation: Add the crude acid chloride (dissolved in THF) dropwise to the magnesium enolate solution at 0–5°C. The reaction is exothermic; maintain temperature <10°C. Stir for 2 hours.

  • Workup: Quench with dilute HCl. Extract with toluene.[1] The product is the Benzoyl Malonate Intermediate .[1]

Phase 2: Amine Exchange and Cyclization
  • Enamine Formation: Dissolve the Benzoyl Malonate intermediate in acetic anhydride (2.0 eq) and triethyl orthoformate (1.5 eq). Reflux for 2 hours to form the ethoxymethylene intermediate.[1]

  • Solvent Swap: Evaporate volatiles. Redissolve the residue in ethanol or toluene.[1]

  • Amine Addition: Cool to 10°C. Add cyclopropylamine (1.1 eq) dropwise. Stir at room temperature for 1 hour. The solution turns yellow/orange as the enamine forms.[1]

  • Cyclization (The Critical Step):

    • Standard Method: Dissolve the crude enamine in DMF.[1] Add K₂CO₃ (2.5 eq) or NaH (1.2 eq).[1] Heat to 80–100°C for 2–4 hours.[1]

    • Observation: Monitor by HPLC for the disappearance of the enamine peak.[1]

  • Isolation: Pour the reaction mixture into ice water. The product precipitates as a white to off-white solid.[3] Filter, wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if purity <98%.

Expected Yield: 78–85% (overall from benzoic acid).[1] Purity: >99% (HPLC).

Technical Deep Dive: Why 6,7-Difluoro?

The selection of the 2,4,5-trifluorobenzoic acid starting material is deliberate.

  • C6-Fluorine: Retained in the final drug (e.g., Ciprofloxacin, Moxifloxacin) to increase cell penetration and DNA gyrase affinity.

  • C7-Fluorine: Acts as the "sacrificial" leaving group.[1] In the subsequent step (not covered here), this fluorine is displaced by a secondary amine (e.g., piperazine).[1]

  • C8-Position: In this specific protocol, C8 is a proton.[4] If Moxifloxacin is the target, the starting material would be 2,4,5-trifluoro-3-methoxybenzoic acid, leading to an 8-methoxy intermediate.

Reaction Monitoring & Troubleshooting
  • Issue: Incomplete Cyclization.

    • Cause: Water in DMF or insufficient base.[1]

    • Fix: Ensure DMF is anhydrous (KF < 0.05%); increase reaction temperature to 110°C.

  • Issue: Decarboxylation of Malonate.

    • Cause: Acidic quench performed too warm or prolonged exposure to moisture before cyclization.[1]

    • Fix: Keep intermediates dry; proceed rapidly from acylation to enamine formation.[1]

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Synthesis of Quinolonecarboxylic Acids. Liebigs Annalen der Chemie.[1][5]

  • Bayer AG. (1985).[1] Process for the preparation of quinolonecarboxylic acid derivatives.[1][2][5][6][7][8][9][10] US Patent 4,638,067.[1]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. [1]

  • PrepChem. Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]

Sources

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